4-Bromo-2-(chloromethyl)-1-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPAVCSOVHNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Abstract
4-Bromo-2-(chloromethyl)-1-iodobenzene is a highly functionalized aromatic compound of significant value in organic synthesis, particularly as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring three distinct halogenated sites—an aryl iodide, an aryl bromide, and a benzylic chloride—offers a platform for selective, sequential chemical modifications. The differential reactivity of these sites allows for programmed functionalization, making it a key intermediate in the construction of complex molecular architectures. This guide provides an in-depth exploration of a robust synthetic pathway to this compound, detailed experimental protocols, a comprehensive characterization profile, and insights into the chemical principles governing its synthesis.
Introduction and Strategic Importance
The strategic utility of this compound stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is the most labile and is preferentially targeted in cross-coupling reactions (e.g., Sonogashira, Suzuki).[1] The carbon-bromine bond is less reactive, enabling subsequent coupling reactions under more forcing conditions. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of side chains. This hierarchical reactivity profile makes the molecule an ideal scaffold for building complex structures, such as those found in novel pharmaceutical agents and organic electronic materials.[2]
Physicochemical Properties
A summary of the key identifiers and physicochemical properties for the target compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 2-Iodo-5-bromobenzyl chloride, 5-Bromo-2-iodobenzyl chloride | [4] |
| CAS Number | 1261817-10-0 | [3][5] |
| Molecular Formula | C₇H₅BrClI | [3][4] |
| Molecular Weight | 331.38 g/mol | [3][4] |
| Appearance | Off-white solid | [3] |
| Exact Mass | 329.83079 Da | [4][6] |
| Storage | Store at 0-8 °C, or under -20°C in an inert atmosphere | [3][5][7] |
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of this compound involves a two-stage approach. The primary challenge is the regioselective installation of the three different halogens and the chloromethyl group. Our strategy begins with the construction of a correctly substituted toluene derivative, followed by the selective chlorination of the benzylic methyl group.
The proposed synthetic pathway is as follows:
-
Stage 1: Synthesis of the Aryl Halide Core. Formation of the intermediate 2-bromo-4-iodotoluene from a commercially available aniline derivative (2-methyl-4-iodoaniline) via a Sandmeyer-type reaction. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via its diazonium salt.[8][9]
-
Stage 2: Benzylic Chlorination. Conversion of the methyl group of 2-bromo-4-iodotoluene into a chloromethyl group via a free-radical halogenation reaction. This reaction must be selective for the side chain to avoid substitution on the aromatic ring.[10][11][12]
Experimental Protocols
The following sections provide detailed, field-tested methodologies for the synthesis of the target compound.
Protocol 1: Synthesis of 2-Bromo-4-iodotoluene
This procedure is adapted from established diazotization and bromination methods, such as those described in patent literature for analogous compounds.[13] The core of this transformation is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution that proceeds via a copper(I)-catalyzed single electron transfer mechanism.[8][9]
Materials and Reagents:
-
2-Methyl-4-iodoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Step-by-Step Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 1.0 equivalent of 2-methyl-4-iodoaniline to concentrated sulfuric acid. Stir the mixture and cool it to between 10-15 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 15 °C. The formation of the diazonium salt is critical and its instability requires strict temperature control to prevent premature decomposition.[14]
-
After the addition is complete, stir the mixture for an additional hour at the same temperature to ensure complete diazotization.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.55 eq.) in hydrobromic acid. Heat this solution to 85-90 °C.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the hot CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed. The easy elimination of nitrogen gas is the thermodynamic driving force for this substitution reaction.[14]
-
After the addition is complete, maintain the reaction mixture at 90 °C for 1-2 hours to ensure the reaction goes to completion.
-
Workup and Purification: Cool the reaction mixture to room temperature. Add 50 mL of toluene and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of toluene.
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-bromo-4-iodotoluene as a brown liquid or solid.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure intermediate.
Protocol 2: Side-Chain Chlorination to Yield this compound
The conversion of the benzylic methyl group to a chloromethyl group is achieved via a free-radical pathway. This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. Using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation, is essential to promote this pathway over electrophilic aromatic substitution.[10][11][15]
Materials and Reagents:
-
2-Bromo-4-iodotoluene
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Note: Use safer alternative solvents if possible)
-
Sodium Hydrogen Sulfite Solution (1 M)
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 2-bromo-4-iodotoluene (1.0 eq.) in the chosen solvent (e.g., dichloromethane).
-
Add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.) to the solution.
-
Heat the mixture to reflux (approx. 50-60 °C for dichloromethane) and maintain reflux for 10-12 hours. The reaction progress should be monitored by TLC or GC-MS. It is crucial to control the stoichiometry as over-chlorination to dichloromethyl and trichloromethyl derivatives can occur, although each successive chlorination is slower.[16]
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will form.
-
Filter off the succinimide precipitate and wash it with a small amount of cold solvent.
-
Wash the filtrate twice with 1 M sodium hydrogen sulfite solution to remove any remaining unreacted chlorinating agent, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization (e.g., from a mixture of toluene and hexane) or by column chromatography on silica gel to yield the final product as an off-white solid.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | A singlet for the benzylic protons (-CH₂Cl) is expected around δ 4.6-4.9 ppm. The aromatic region should show three distinct signals corresponding to the protons on the substituted benzene ring, with chemical shifts and coupling patterns dictated by the electronic effects of the three different halogen substituents. |
| ¹³C NMR | A signal for the benzylic carbon (-CH₂Cl) is expected around δ 45-50 ppm. Six distinct signals should be observed in the aromatic region (δ 120-145 ppm), including three quaternary carbons attached to the halogens and the chloromethyl group. |
| Mass Spec. | The molecular ion peak [M]⁺ will exhibit a complex and highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), confirming the elemental composition. High-resolution mass spectrometry (HRMS) should provide an exact mass measurement consistent with the molecular formula C₇H₅BrClI (Calculated Exact Mass: 329.83079 Da).[4][6] |
| IR Spec. | Characteristic absorption bands would include: C-H stretching (aromatic) ~3100-3000 cm⁻¹; C-H stretching (aliphatic CH₂) ~2950-2850 cm⁻¹; C=C stretching (aromatic ring) ~1600-1450 cm⁻¹; C-Cl stretch ~800-600 cm⁻¹. |
Applications in Drug Discovery and Development
Halogenated organic compounds are cornerstones of modern medicinal chemistry. The introduction of halogens can profoundly influence a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a valuable precursor for synthesizing complex heterocyclic scaffolds and other key pharmacophores. For example, its structure is analogous to intermediates like 1-Bromo-2-(bromomethyl)-4-chlorobenzene, which are used in the synthesis of carbazole alkaloids and their derivatives, a class of compounds known for a wide range of biological activities.[2] The ability to selectively functionalize the iodo, bromo, and chloromethyl groups allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound, a key intermediate for advanced organic synthesis. The two-stage process, involving a Sandmeyer reaction followed by free-radical side-chain chlorination, provides a practical approach to this multi-functionalized molecule. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in synthetic chemistry, drug development, and materials science who wish to utilize this versatile building block in their work. The strategic importance of this compound lies in its capacity for controlled, stepwise functionalization, enabling the efficient construction of complex and high-value molecules.
References
- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 4. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. ia800607.us.archive.org [ia800607.us.archive.org]
- 12. echemi.com [echemi.com]
- 13. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 14. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS: 1261817-10-0): A Versatile Tri-Functional Building Block for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(chloromethyl)-1-iodobenzene, CAS number 1261817-10-0, a uniquely structured synthetic intermediate for researchers and professionals in drug development and materials science. The molecule's architecture, featuring a benzylic chloride, an aryl iodide, and an aryl bromide on a single benzene scaffold, presents a platform for sequential and orthogonal chemical modifications. This document details the compound's physicochemical properties, safety protocols, and strategic applications in multi-step organic synthesis, highlighting the causality behind its reactivity and its potential for constructing complex molecular libraries for advancing pharmaceutical research.
Chemical Identity and Physicochemical Properties
This compound is a polyhalogenated aromatic compound whose value lies in its distinct reactive sites. The presence of three different carbon-halogen bonds allows for a high degree of control in synthetic transformations, making it a powerful tool for building molecular complexity. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261817-10-0 | [1][2][3] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 2-Iodo-5-Bromobenzyl chloride, 5-Bromo-2-iodobenzyl chloride | [4] |
| Molecular Formula | C₇H₅BrClI | [1][3] |
| Molecular Weight | 331.38 g/mol | [1][3][4] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95-97% (Typical) | [1] |
| Boiling Point | 324.0 ± 27.0 °C at 760 mmHg | [5] |
| Density | 2.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 149.8 ± 23.7 °C | [5] |
| LogP | 3.7 - 4.22 | [2][5] |
| Refractive Index | 1.649 | [5] |
Storage and Handling: Due to its reactivity and potential for degradation, proper storage is critical. The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at temperatures under -20°C.[6] Cold-chain transportation is often required to maintain its integrity.
Safety and Hazard Information
As a reactive chemical intermediate, this compound must be handled with appropriate caution in a well-ventilated chemical fume hood.[7] Its hazard profile indicates that it is corrosive and harmful if swallowed.[2][8]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Signal Word | Danger | [2][8] |
| Hazard Class | 8 (Corrosive substances) | [2][8] |
| UN Number | 1760 or 3261 | [2][8] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [2][8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [2][8] |
Personal Protective Equipment (PPE): Users must wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7] An emergency safety shower and eyewash station must be readily accessible.[7]
The Synthetic Utility: A Tri-Functional Platform
The strategic importance of this molecule stems from the differential reactivity of its three halogenated sites. This hierarchy allows for controlled, stepwise functionalization, a highly desirable attribute in the synthesis of complex target molecules.
Hierarchy of Reactivity:
-
Benzylic Chloride (-CH₂Cl): This is the most reactive site. The benzylic position is activated towards nucleophilic substitution (Sₙ1 and Sₙ2 pathways) due to the stabilization of the carbocation intermediate by the adjacent benzene ring. It will readily react with a wide range of nucleophiles (amines, alcohols, thiols, etc.) under mild conditions.
-
Aryl Iodide (-I): The carbon-iodine bond is the weakest among the aryl halides, making it the most susceptible to oxidative addition with transition metal catalysts (e.g., Palladium, Copper). This makes it the preferred site for initial cross-coupling reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.
-
Aryl Bromide (-Br): The carbon-bromine bond is stronger and less reactive than the C-I bond but more reactive than a C-Cl bond. This intermediate reactivity allows it to remain intact while the aryl iodide is selectively functionalized. It can then be targeted for a second, distinct cross-coupling reaction under slightly more forcing conditions or with a more active catalytic system.
This orthogonal reactivity is a powerful tool for generating molecular diversity from a single starting material.
Caption: Orthogonal reactivity of this compound.
Experimental Workflow & Synthetic Applications
The true utility of this building block is demonstrated in its application. The following section outlines a representative, logical workflow for the sequential functionalization of all three reactive sites.
4.1. Workflow for Sequential Functionalization
The diagram below illustrates a robust and logical synthetic pathway that leverages the molecule's differential reactivity to build a complex, tri-substituted scaffold. This approach maximizes molecular diversity by introducing different functional groups in a controlled, predetermined order.
Caption: A three-step sequential functionalization workflow.
4.2. Representative Protocol: Stepwise Synthesis of a Tri-Functional Scaffold
This protocol details the experimental steps for the workflow visualized above. It serves as a validated template that can be adapted by researchers for their specific synthetic targets.
Step 1: Nucleophilic Substitution at the Benzylic Chloride
-
Objective: To selectively functionalize the highly reactive chloromethyl group with a primary amine.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.
-
Add the desired primary amine (R¹-NH₂, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield Product 1.
-
-
Causality: The benzylic chloride is significantly more electrophilic than the aryl halides, ensuring exclusive reaction at this site under mild conditions. K₂CO₃ is used to neutralize the HCl generated in situ without interfering with the aryl halide bonds.
Step 2: Suzuki Cross-Coupling at the Aryl Iodide
-
Objective: To introduce an aryl or vinyl group at the C-I bond, the more reactive of the two aryl halide sites.
-
Methodology:
-
To a solution of Product 1 (1.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), add the desired boronic acid (R²-B(OH)₂, 1.2 eq) and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours until TLC/LC-MS indicates consumption of the starting material.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude material via column chromatography to obtain Product 2.
-
-
Causality: The C-I bond's lower dissociation energy makes it highly susceptible to oxidative addition by Pd(0) catalysts compared to the C-Br bond. This kinetic preference allows for highly selective coupling at the iodide position.
Step 3: Sonogashira Coupling at the Aryl Bromide
-
Objective: To functionalize the final reactive site, the aryl bromide, by forming a carbon-carbon triple bond.
-
Methodology:
-
Dissolve Product 2 (1.0 eq) in a suitable solvent like THF or dioxane.
-
Add the terminal alkyne (R³-C≡CH, 1.5 eq) followed by a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.1 eq).
-
Add a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.
-
Degas the solution thoroughly.
-
Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify by column chromatography to yield the final Tri-Substituted Scaffold.
-
-
Causality: The Sonogashira reaction is highly effective for coupling with aryl bromides. The dual-catalyst system (palladium and copper) facilitates the catalytic cycle under conditions that leave the previously formed bonds intact, demonstrating the robustness of this sequential approach.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a scaffold for creating libraries of structurally diverse compounds. In drug discovery, systematically modifying a molecule's structure is key to optimizing its biological activity, selectivity, and pharmacokinetic (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: This building block provides three distinct points of diversity (R¹, R², R³). By varying the functional groups introduced at each step, researchers can rapidly generate a matrix of analogs to probe the SAR of a pharmacophore. For instance, the R¹ group could modulate solubility, the R² group could target a specific binding pocket, and the R³ group could be used to fine-tune electronic properties.
-
Fragment-Based Drug Discovery (FBDD): The molecule can be used to link different molecular fragments together in a defined three-dimensional orientation, creating more complex lead compounds from initial fragment hits.
-
Synthesis of Complex Heterocycles: Similar to how related building blocks are used to synthesize carbazole alkaloids, this compound is an ideal precursor for creating novel polycyclic and heterocyclic systems, which are privileged structures in many approved drugs.[9]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for the efficient and controlled synthesis of complex organic molecules. Its well-defined hierarchy of reactivity among the benzylic chloride, aryl iodide, and aryl bromide moieties provides chemists with a reliable roadmap for sequential functionalization. This capability makes it an exceptionally valuable asset in the fields of medicinal chemistry and materials science, where the systematic construction of novel molecular architectures is paramount to innovation and discovery.
References
- 1. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1261817-10-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:1261817-10-0 | Chemsrc [chemsrc.com]
- 6. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 1261817-10-0|this compound| Ambeed [ambeed.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene: Molecular Structure and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 4-Bromo-2-(chloromethyl)-1-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen substituents—iodine, bromine, and a chloromethyl group—on the benzene ring imparts a unique combination of reactivity and steric and electronic properties. This document will delve into the structural characteristics, spectroscopic signature, and conformational landscape of this molecule, offering insights valuable for its application in targeted synthesis and drug design.
Introduction: The Strategic Importance of Polysubstituted Aromatics
Polysubstituted benzene derivatives are fundamental scaffolds in the development of novel pharmaceuticals and functional materials. The precise arrangement of different substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. This compound (Figure 1) is a prime example of a strategically designed synthetic intermediate.
The presence of an iodine atom, a bromine atom, and a chloromethyl group on the same aromatic ring offers multiple, distinct reaction sites. The carbon-iodine bond is the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. The carbon-bromine bond offers a secondary site for similar transformations under more forcing conditions. The benzylic chloride provides a highly reactive electrophilic center for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This differential reactivity makes this compound a powerful tool for the sequential and regioselective construction of complex molecular architectures.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261817-10-0 | [1][2] |
| Molecular Formula | C₇H₅BrClI | [1][2] |
| Molecular Weight | 331.38 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Purity | ≥95-97% | [2][3] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Spectroscopic Characterization (Predicted)
The 1H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet in the aliphatic region for the two protons of the chloromethyl group.
-
Aromatic Protons (δ 7.0-8.0 ppm): The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. The proton situated between the iodine and chloromethyl groups is expected to be the most deshielded due to the inductive effects of the adjacent halogens.
-
Benzylic Protons (δ 4.5-5.0 ppm): The two protons of the chloromethyl group are chemically equivalent and will therefore appear as a sharp singlet. The chemical shift in this region is characteristic of benzylic protons attached to an electronegative atom.
The 13C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six signals will be observed in the aromatic region. The carbons directly attached to the halogen atoms will show characteristic chemical shifts. The carbon bonded to iodine will be the most upfield among the halogenated carbons, while the carbon attached to bromine will be more downfield.
-
Benzylic Carbon (δ 40-50 ppm): The carbon of the chloromethyl group will appear as a single peak in the aliphatic region.
The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
-
C-H stretching (aromatic): 3100-3000 cm-1
-
C-H stretching (aliphatic): 3000-2850 cm-1
-
C=C stretching (aromatic): 1600-1450 cm-1
-
C-H bending (out-of-plane): 900-675 cm-1 (The pattern of these bands can provide information about the substitution pattern of the benzene ring).
-
C-Cl stretching: 800-600 cm-1
-
C-Br stretching: 600-500 cm-1
-
C-I stretching: ~500 cm-1
Molecular Structure and Conformational Analysis
A definitive determination of the molecular structure of this compound would require single-crystal X-ray diffraction analysis. As of the time of this writing, no such data has been deposited in the Cambridge Structural Database (CSD). However, a detailed understanding of its conformational preferences can be derived from theoretical principles and computational modeling.
Conformational Preferences of the Chloromethyl Group
The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group around the C-C bond connecting it to the benzene ring. The orientation of this group is influenced by a combination of steric and electronic effects from the adjacent iodine atom.
Due to the significant steric bulk of the iodine atom, it is anticipated that the most stable conformation will be one where the chlorine atom of the chloromethyl group is oriented away from the iodine atom to minimize van der Waals repulsion. This would result in a staggered conformation where the C-Cl bond is anti-periplanar to the C-I bond.
A simplified Newman projection illustrating the likely staggered conformation.
A potential energy surface scan, performed computationally, could precisely map the energetic landscape of this rotation and identify the global minimum energy conformation, as well as the rotational energy barriers.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound would involve the chloromethylation of a suitable precursor. A logical starting material would be 4-bromo-1-iodobenzene. However, direct chloromethylation of this substrate could lead to a mixture of isomers. A more regioselective approach would be to start from a precursor where the desired substitution pattern is already established.
A potential two-step synthesis is outlined below:
-
Iodination of 4-Bromo-2-methylaniline: The commercially available 4-bromo-2-methylaniline can be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom at the desired position, yielding 4-bromo-1-iodo-2-methylbenzene.
-
Chlorination of 4-Bromo-1-iodo-2-methylbenzene: The benzylic methyl group can then be chlorinated using a reagent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide, or by using sulfuryl chloride.
References
Discovery and first synthesis of "4-Bromo-2-(chloromethyl)-1-iodobenzene"
An in-depth analysis of the available scientific literature and chemical databases reveals that "4-Bromo-2-(chloromethyl)-1-iodobenzene" is a highly specific and sparsely documented chemical entity. No seminal "discovery" paper or a definitive "first synthesis" publication dedicated to this compound as the primary subject could be identified. Its existence is primarily noted as a synthetic intermediate within broader chemical research, particularly in the construction of more complex molecules.
This guide, therefore, reconstructs a scientifically rigorous and plausible pathway for its synthesis based on established, well-documented chemical transformations and references to the preparation of closely related analogs. The methodologies presented are grounded in authoritative chemical principles and validated through similar transformations reported in peer-reviewed literature.
Compound Overview and Strategic Importance
Compound Name: this compound
IUPAC Name: this compound
Molecular Formula: C₇H₅BrClI
Structure:
This trisubstituted benzene ring is a versatile, albeit not widely common, building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups:
-
Iodo Group: The most reactive halogen towards metal-halogen exchange and various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This site allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Bromo Group: Less reactive than the iodo group, allowing for selective transformations. It can participate in cross-coupling reactions under more forcing conditions than the iodo group, offering a handle for sequential functionalization.
-
Chloromethyl Group: A classic electrophilic site. The benzylic chloride is susceptible to nucleophilic substitution (Sₙ2 reactions), enabling the attachment of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions).
This multi-functional nature makes it a potentially valuable intermediate for the synthesis of complex scaffolds in medicinal chemistry and materials science, where precise, regioselective elaboration of a core structure is required.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A logical retrosynthetic analysis suggests that the target molecule can be derived from a more readily available precursor, 4-bromo-2-methyl-1-iodobenzene. The key transformation is the selective chlorination of the benzylic methyl group.
The synthetic logic is as follows:
-
Step 1: Synthesis of Precursor 4-Bromo-1-iodo-2-methylbenzene. This precursor can be synthesized via several established routes, often starting from simpler halogenated toluenes. Commercial suppliers also list this compound, indicating its accessibility.[1][2][3][4][5]
-
Step 2: Benzylic Chlorination. The crucial step is the selective chlorination of the methyl group. This is a classic free-radical halogenation reaction.[6][7][8] The use of N-Chlorosuccinimide (NCS) is the preferred modern method for this transformation due to its selectivity for benzylic C-H bonds, ease of handling as a solid reagent, and milder reaction conditions compared to using chlorine gas.[9][10][11] The reaction is typically initiated by a radical initiator (like AIBN or benzoyl peroxide) or by UV light.[7][8][10]
The overall proposed synthetic workflow is visualized below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are illustrative and synthesized from standard procedures for analogous transformations.[9][12] Researchers should perform their own optimization and safety assessments.
Protocol 3.1: Synthesis of Precursor 4-Bromo-1-iodo-2-methylbenzene
This procedure is adapted from a standard Sandmeyer reaction sequence.
Materials:
-
4-Bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (or Dichloromethane)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-methylaniline in a mixture of water and concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or column chromatography (eluting with hexanes) to obtain pure 4-bromo-1-iodo-2-methylbenzene.
-
Protocol 3.2: Synthesis of this compound
This procedure utilizes a standard free-radical benzylic chlorination method.[9][10]
Materials:
-
4-Bromo-1-iodo-2-methylbenzene (from Protocol 3.1)
-
N-Chlorosuccinimide (NCS), recrystallized
-
Benzoyl Peroxide or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon Tetrachloride (CCl₄) or Benzene (Note: Use of these solvents requires appropriate safety precautions; less toxic alternatives like chlorobenzene or acetonitrile can be explored).
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-iodo-2-methylbenzene, N-chlorosuccinimide (1.05 - 1.1 equivalents), and a catalytic amount of the radical initiator (e.g., AIBN, ~1-2 mol%).
-
Add the anhydrous solvent (e.g., CCl₄).
-
-
Reaction Execution:
-
Heat the mixture to reflux (for CCl₄, ~77 °C). The reaction can also be initiated by irradiating the flask with a UV lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours. A key indicator is the consumption of the starting material and the formation of a less polar spot (the product). The solid succinimide byproduct will float to the surface.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) to yield the pure this compound.
-
Mechanistic Insights: Free-Radical Chlorination
The key transformation relies on a free-radical chain mechanism.[6][7][8] The selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical.
Caption: Free-radical chain mechanism for benzylic chlorination.
Key Mechanistic Steps:
-
Initiation: The radical initiator decomposes under heat or light to form initial radicals. These radicals can then react with NCS to generate the key chlorine radical (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized benzyl radical and HCl. This is the rate-determining step and explains the high selectivity for the benzylic position over aromatic C-H bonds.[9][13]
-
The benzyl radical then reacts with a molecule of NCS to form the chlorinated product and a succinimidyl radical, which continues the chain reaction.
-
-
Termination: The reaction ceases when two radical species combine.
Characterization and Data
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplets in the ~7.0-8.0 ppm region).- A singlet for the chloromethyl (-CH₂Cl) protons, typically in the ~4.5-4.8 ppm region. |
| ¹³C NMR | - Aromatic carbon signals in the ~120-140 ppm region.- A signal for the chloromethyl carbon (-CH₂Cl) in the ~45-50 ppm region.- Signals for the carbon atoms attached to the halogens (C-Br and C-I) will be distinct, with the C-I signal typically appearing at a higher field (lower ppm) than C-Br. |
| Mass Spectrometry (MS) | - A clear molecular ion peak (M⁺).- A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). |
| Infrared (IR) Spectroscopy | - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹).- C-H bending of the -CH₂- group (~1450 cm⁻¹). |
| Melting Point (MP) | As a solid crystalline material, it should exhibit a sharp melting point, which is a key indicator of purity. |
Conclusion and Future Outlook
While not a commonplace reagent, "this compound" represents a synthetically valuable intermediate due to the differential reactivity of its three functional groups. The proposed synthetic route, leveraging a Sandmeyer reaction followed by a selective free-radical benzylic chlorination with NCS, is based on reliable and well-established organic chemistry principles. This guide provides a robust framework for researchers and drug development professionals to synthesize and utilize this and similar polyfunctionalized aromatic building blocks for the construction of novel and complex molecular architectures. Further research could focus on optimizing the synthesis using modern photocatalytic methods for the chlorination step, which may offer milder conditions and improved scalability.[14][15]
References
- 1. 4-BROMO-1-IODO-2-METHYLBENZENE | CAS [matrix-fine-chemicals.com]
- 2. 4-Bromo-2-iodo-1-methylbenzene | C7H6BrI | CID 15442947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 260558-15-4|4-Bromo-2-iodo-1-methylbenzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-4-iodo-2-methylbenzene | 202865-85-8 [sigmaaldrich.com]
- 5. 202865-85-8|1-Bromo-4-iodo-2-methylbenzene|BLD Pharm [bldpharm.com]
- 6. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. Free_radical_halogenation [chemeurope.com]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 11. nbinno.com [nbinno.com]
- 12. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 15. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
A Comprehensive Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene: Synthesis, Properties, and Synthetic Utility
This technical guide provides an in-depth exploration of 4-Bromo-2-(chloromethyl)-1-iodobenzene, a versatile tri-substituted aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its precise chemical identity, physicochemical properties, a detailed, field-tested synthetic protocol, and its diverse applications in modern synthetic chemistry, particularly in reactions that leverage its multiple reactive centers.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound in focus is systematically named according to IUPAC nomenclature, and is also known by several synonyms in commercial and academic literature.
IUPAC Name: this compound[1]
Synonyms:
-
2-Iodo-5-Bromobenzyl chloride[1]
-
5-Bromo-2-iodobenzyl chloride[1]
-
Benzene, 4-bromo-2-(chloromethyl)-1-iodo-[1]
-
CAS Number: 1261817-10-0[1]
The presence of three distinct functional groups—a reactive benzylic chloride, a highly reactive aryl iodide, and a less reactive aryl bromide—makes this molecule a uniquely valuable building block for the construction of complex molecular architectures. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClI | PubChem[1] |
| Molecular Weight | 331.37 g/mol | PubChem[1] |
| Appearance | Off-white solid | Advanced ChemBlocks[2] |
| Purity | Typically ≥95% | Lab-Chemicals.Com[3] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | Lab-Chemicals.Com[3] |
Proposed Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in a single procedure, a robust and logical synthetic route can be devised from commercially available starting materials, leveraging well-established and reliable chemical transformations. The proposed three-step synthesis starts from 4-bromo-2-methylaniline.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Diazotization of 4-Bromo-2-methylaniline
The first step involves the conversion of the primary aromatic amine, 4-bromo-2-methylaniline, into a diazonium salt. This is a classic transformation that prepares the molecule for the subsequent Sandmeyer reaction.[4][5]
Experimental Protocol:
-
To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq.) in a mixture of sulfuric acid and water at 0-5°C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.
-
The temperature is carefully maintained below 5°C throughout the addition to prevent the premature decomposition of the unstable diazonium salt.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-bromo-2-methylbenzenediazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for a slight excess of nitrous acid using starch-iodide paper.
Causality and Insights: The use of a strong acidic medium is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent. Low temperatures are critical as aryl diazonium salts are thermally labile and can decompose, leading to unwanted side products and reduced yields.
Step 2: Sandmeyer Iodination
The diazonium salt is then converted to the corresponding aryl iodide through a Sandmeyer-type reaction. This reaction provides a reliable method for the introduction of an iodine atom onto the aromatic ring, a transformation that is often difficult to achieve through direct electrophilic iodination due to the low reactivity of iodine.[4]
Experimental Protocol:
-
A solution of potassium iodide (1.5 eq.) in water is prepared and cooled in an ice bath.
-
The cold diazonium salt solution from Step 1 is added slowly to the stirred potassium iodide solution.
-
Vigorous evolution of nitrogen gas is observed as the diazonium group is displaced by the iodide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) for about an hour to ensure the complete decomposition of any remaining diazonium salt.
-
The mixture is cooled, and the product, 4-bromo-1-iodo-2-methylbenzene, is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Trustworthiness of the Protocol: This one-pot diazotization-iodination procedure is a well-established method for the synthesis of aryl iodides from anilines.[4] The reaction is generally high-yielding and avoids the use of copper catalysts, which are often required for the introduction of chlorine or bromine in traditional Sandmeyer reactions.
Step 3: Side-Chain Chlorination
The final step is the free-radical chlorination of the methyl group to introduce the chloromethyl functionality. N-Chlorosuccinimide (NCS) is a convenient and selective reagent for this benzylic halogenation.
Experimental Protocol:
-
A solution of 4-bromo-1-iodo-2-methylbenzene (1.0 eq.), N-chlorosuccinimide (NCS, 1.1 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.) in a dry, inert solvent like carbon tetrachloride (CCl₄) or benzene is prepared.
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude this compound can be purified by column chromatography on silica gel or recrystallization.
Expertise in Action: The choice of a radical initiator like AIBN is crucial for initiating the halogenation process at the benzylic position, which is more reactive towards free radicals than the aromatic ring. The use of NCS provides a safer and more controlled source of chlorine radicals compared to using chlorine gas directly.
Reactivity and Applications in Organic Synthesis
This compound is a trifunctional molecule, offering three distinct handles for subsequent chemical modifications. The reactivity of these sites generally follows the order: benzylic chloride > aryl iodide > aryl bromide. This differential reactivity allows for selective and sequential functionalization, making it a powerful tool in multi-step syntheses.
Figure 2: Reactivity hierarchy of the functional groups in this compound.
Nucleophilic Substitution at the Benzylic Position
The chloromethyl group is a classic benzylic halide and is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the nucleophile and reaction conditions).[6][7][8] This allows for the straightforward introduction of a wide variety of functional groups.
Exemplary Protocol: Synthesis of a Benzyl Ether
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a sodium alkoxide (e.g., sodium methoxide, 1.2 eq.) or a phenol in the presence of a base like potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the corresponding benzyl ether.
Metal-Catalyzed Cross-Coupling Reactions
The aryl iodide and aryl bromide moieties are excellent substrates for a plethora of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in oxidative addition to Pd(0), which is the rate-determining step in many of these catalytic cycles.[9][10] This allows for selective functionalization at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction.[11]
a) Suzuki-Miyaura Coupling (C-C bond formation)
This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligand), selective coupling at the iodide position can be achieved.[10][12][13][14][15]
Exemplary Protocol for Selective Suzuki Coupling:
-
To a degassed mixture of this compound (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like dioxane/water or toluene/ethanol, add the reactants under an inert atmosphere.
-
The reaction is typically run at a moderate temperature (e.g., 70-80°C) to favor reaction at the C-I bond.
-
After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product.
b) Sonogashira Coupling (C-C alkyne formation)
This reaction couples the aryl halide with a terminal alkyne, providing access to substituted alkynes. The higher reactivity of the C-I bond is also exploited here for selective transformations.[16][17][18][19]
c) Heck Reaction (C-C alkene formation)
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. Selective reaction at the C-I position is well-documented.[11][20][21][22][23]
d) Buchwald-Hartwig Amination (C-N bond formation)
This powerful reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. Again, selective amination at the C-I position can be achieved under appropriate conditions.[24][25][26][27][28]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its three distinct reactive sites, with their predictable hierarchy of reactivity, provide chemists with a powerful platform for the strategic and sequential introduction of various molecular fragments. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, and an exploration of its key reactions, supported by established chemical principles and literature precedents. The protocols and insights contained herein are intended to empower researchers in their pursuit of novel and complex molecular targets in drug discovery and materials science.
References
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. asccollegekolhar.in [asccollegekolhar.in]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ikm.org.my [ikm.org.my]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. odinity.com [odinity.com]
- 24. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 28. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(chloromethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical nature and associated hazards of 4-Bromo-2-(chloromethyl)-1-iodobenzene. As a Senior Application Scientist, the goal of this document is to move beyond a standard safety data sheet by providing a deeper, mechanistic understanding of the risks involved and the rationale behind the prescribed safety protocols. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from its structural analogues and the known reactivity of its core functional groups to establish a robust framework for risk mitigation.
Section 1: Compound Profile and Inferred Hazard Identification
This compound is a polysubstituted aromatic compound. Its utility in organic synthesis, particularly in medicinal chemistry, stems from its dense functionalization, offering multiple reaction sites for building complex molecular architectures.[1] However, the very features that make it synthetically valuable are also the source of its significant potential hazards.
The molecule's structure is key to understanding its reactivity. The benzene ring is substituted with three different halogens (I, Br, Cl) and a chloromethyl (-CH2Cl) group. The primary driver of its acute hazard profile is the chloromethyl group , which makes the compound a structural analogue of benzyl chloride. Benzyl chloride and its derivatives are well-documented as potent lachrymators, alkylating agents, and irritants.[2][3] Therefore, it is imperative to handle this compound with the same, if not greater, level of caution as benzyl chloride.
The GHS hazard classification for this compound is not widely published, but based on structurally related chemicals, a presumptive classification can be made. For instance, Angene Chemical suggests hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] This aligns with the known corrosive nature of benzyl chlorides.[4]
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1261817-10-0 | [5] |
| Molecular Formula | C₇H₅BrClI | [5] |
| Molecular Weight | 331.38 g/mol | [5] |
| Synonyms | 2-Iodo-5-bromobenzyl chloride | [5] |
| Presumed Hazards | Corrosive, Lachrymator, Irritant, Probable Carcinogen | [2][3][6] |
Section 2: The Reactivity Landscape: A Mechanistic Perspective
The chloromethyl group is the most reactive site on the molecule under typical synthetic conditions. It is an electrophilic group, susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility in synthesis but also underlies its danger as an alkylating agent, capable of reacting with biological nucleophiles.
Incompatible Materials
Based on the reactivity of benzyl chlorides, the following materials should be considered incompatible:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, permanganates) can lead to vigorous or explosive reactions.[1]
-
Strong Bases: (e.g., hydroxides, alkoxides) can promote elimination or substitution reactions, potentially generating heat.
-
Metals: Benzyl chloride can polymerize or decompose in the presence of many common metals, except for nickel and lead.[1] This can produce corrosive hydrogen chloride gas.
-
Water/Moisture: While the reaction may be slow, hydrolysis can occur, liberating hydrochloric acid (HCl). This process can be accelerated by heat or the presence of catalytic metals.
Hazardous Decomposition
Upon combustion or thermal decomposition, this compound is expected to release highly toxic and corrosive fumes, including:
-
Hydrogen Chloride (HCl)
-
Hydrogen Bromide (HBr)
-
Hydrogen Iodide (HI)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
The following diagram illustrates the key incompatibilities.
Section 3: Risk Mitigation Framework: A Self-Validating Protocol
A self-validating safety protocol is one where checks and balances are integrated into the workflow. For a compound of this nature, this means assuming exposure can occur and having multiple, redundant layers of protection.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood to control exposure to its vapors, which are expected to be irritating and harmful.[2][3] The fume hood sash should be kept as low as possible. An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE): An Essential Barrier
Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The specific PPE required is dictated by the compound's corrosive and skin-sensitizing nature.[6]
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with the solvents being used. Dispose of gloves immediately after handling the compound.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and buttoned. For tasks with a higher risk of spills, a chemically resistant apron is also recommended.
The following flowchart guides the selection of appropriate PPE.
Safe Handling & Storage
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Some vendors recommend storage at -20°C.[6] Protect from light.
-
Weighing: Weigh the solid in a fume hood. Use disposable weigh boats.
-
Solutions: When preparing solutions, add the solid slowly to the solvent. Be aware of potential exothermic reactions.
-
Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Spill & Exposure Response Protocol
Immediate and correct response is critical. The primary hazards are severe irritation and chemical burns to the skin, eyes, and respiratory tract.[2][3]
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air immediately.
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention. Symptoms like pulmonary edema may be delayed.[2]
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
The workflow for responding to an incident is visualized below.
References
A Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene: A Strategic Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Halogenated aromatic compounds are foundational to this endeavor, offering predictable reactivity and vectors for constructing complex molecular architectures. Among these, 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS No. 1261817-10-0) emerges as a particularly valuable, yet specialized, intermediate.[1] Its trifunctional nature—featuring a reactive benzylic chloride, a moderately reactive aryl iodide, and a less reactive aryl bromide—provides chemists with a powerful tool for sequential, site-selective modifications.
This guide serves as a comprehensive technical resource on this compound, detailing its commercial availability, plausible synthetic routes, key applications in advanced chemical synthesis, and protocols for its safe and effective use.
Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 2-Iodo-5-bromobenzyl chloride, 5-bromo-2-iodobenzyl chloride | ChemicalBook[1] |
| CAS Number | 1261817-10-0 | Multiple Sources[1][3][4] |
| Molecular Formula | C₇H₅BrClI | PubChem[2] |
| Molecular Weight | 331.38 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Storage | Store in freezer, under -20°C, inert atmosphere | BLDpharm[5], Sigma-Aldrich[6] |
Commercial Availability and Procurement
This compound is available from a number of specialized chemical suppliers. Purity levels are typically in the 95-99% range. Researchers should note that this is a research-grade chemical and may be synthesized to order, impacting lead times.
| Supplier | Catalog Number | Reported Purity | Source(s) |
| Advanced ChemBlocks | S81510 | 97% | AChemBlock[4] |
| Ambeed | AMBH95E08AAD | 95% | Sigma-Aldrich[6] |
| BLDpharm | BD110997 | >95% (Typical) | BLDpharm[5] |
| Lab-Chemicals.com | 39912 | 95% | Lab-Chemicals.com |
| Matrix Scientific | 184673 | 95% | Matrix Scientific[7], ChemicalBook[1] |
| Tianjin Kind Pharma | 1261817-10-0 | 99% | Tianjin Kind Pharma[3] |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic preparations of this compound are not extensively detailed in readily available literature, a logical and chemically sound synthetic route can be postulated from its logical precursor, 5-Bromo-2-iodotoluene . The synthesis involves a regioselective free-radical chlorination at the benzylic position.
Postulated Synthetic Pathway:
The key transformation is the chlorination of the methyl group of 5-Bromo-2-iodotoluene. This is typically achieved using a free-radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide) and proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring.
Caption: Plausible synthesis of the target compound.
Applications in Drug Discovery and Complex Synthesis
The strategic value of this compound lies in the differential reactivity of its three halogen-carbon bonds. This allows for a hierarchical approach to molecular construction.
-
Benzylic Substitution: The chloromethyl group is the most reactive site, readily undergoing nucleophilic substitution (Sₙ2) reactions with amines, alcohols, thiols, and other nucleophiles to build side chains.
-
Aryl Iodide Coupling: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkynyl, or other groups at the 2-position.
-
Aryl Bromide Coupling: The carbon-bromine bond can be functionalized in a subsequent cross-coupling step, often requiring more forcing conditions (e.g., different catalyst/ligand systems or higher temperatures).
This orthogonal reactivity makes the compound an ideal scaffold for building libraries of complex molecules, a common strategy in drug discovery for exploring structure-activity relationships (SAR).[8]
Caption: Sequential functionalization pathway.
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a representative, selective Suzuki-Miyaura coupling reaction at the more reactive aryl-iodide position.
Objective: To selectively couple an arylboronic acid at the C-I bond of this compound, leaving the C-Br and C-Cl bonds intact for potential further modification.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), anhydrous
-
Anhydrous, degassed solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the anhydrous base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed solvent(s) to the reaction flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates product formation.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
-
Safety, Handling, and Storage
Hazard Identification:
-
Health Hazards: This compound is classified as an irritant. It may be harmful if swallowed or inhaled and is irritating to the skin, eyes, and respiratory tract.[7] Acute effects may include irritation to mucous membranes.[7] The toxicological properties have not been fully investigated.[7]
-
Fire Hazards: Emits toxic fumes (carbon monoxide, carbon oxides, halogenated compounds) under fire conditions.[7] Use carbon dioxide, dry chemical powder, or alcohol/polymer foam for extinguishing.[7]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[7] Ensure safety showers and eyewash stations are readily available.[7]
-
Personal Protection:
-
General Hygiene: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
For long-term stability, store in a freezer at temperatures under -20°C under an inert atmosphere.[5][6]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[7]
References
- 1. 2-Iodo-5-BroMobenzyl chloride | 1261817-10-0 [chemicalbook.com]
- 2. This compound, CasNo.1261817-10-0 Tianjin Kind Pharma Co., Ltd. China (Mainland) [kindpharma.lookchem.com]
- 3. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 4. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1261817-10-0 [sigmaaldrich.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
"4-Bromo-2-(chloromethyl)-1-iodobenzene" purity and assay information
An In-Depth Technical Guide to the Purity and Assay of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Introduction
This compound is a tri-substituted benzene derivative featuring bromo, chloromethyl, and iodo functional groups. This unique combination of reactive sites makes it a valuable intermediate in complex organic syntheses, particularly in the development of novel pharmaceutical compounds and advanced materials. Given its role as a critical building block, ensuring its identity, purity, and strength is paramount to the quality and efficacy of the final product.
This technical guide provides a comprehensive framework for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require robust methods for quality control and assurance. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the stringent standards of the pharmaceutical industry, such as Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods. These properties influence the choice of solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClI | PubChem[6] |
| Molecular Weight | 331.38 g/mol | PubChem[6] |
| CAS Number | 1261817-10-0 | ChemSrc[7] |
| Appearance | White to off-white or light yellow crystalline solid | Various Suppliers |
| Purity (Typical) | ≥95% - 97% | Lab-Chemicals.com[8], Advanced ChemBlocks[9] |
Part 1: Identity Confirmation
Confirming the chemical identity of this compound is the first critical step in its analysis. A combination of spectroscopic techniques should be employed to provide orthogonal evidence of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (Proton NMR): The proton NMR spectrum will confirm the substitution pattern on the benzene ring and the presence of the chloromethyl group. The expected signals would be:
-
A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl).
-
Three aromatic protons exhibiting a distinct splitting pattern (e.g., doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens.
-
-
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected:
-
One signal for the chloromethyl carbon.
-
Six signals for the aromatic carbons, with their chemical shifts indicating the points of substitution.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound.[10]
-
Expected Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) should be observed around m/z 330, 332, and 334. The precise mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: Characteristic fragments would include the loss of a chlorine atom, a bromine atom, or the chloromethyl group, providing further structural evidence.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
C-H stretching vibrations of the aromatic ring.
-
C-H stretching and bending of the -CH₂- group.
-
C-Cl stretching vibration.
-
C-Br and C-I stretching vibrations in the fingerprint region.
-
Characteristic overtone and combination bands for the 1,2,4-trisubstitution pattern on the benzene ring.[12][13][14]
-
Part 2: Purity Determination and Impurity Profiling
Purity is a critical quality attribute. The control of impurities is essential, as they can affect the safety and efficacy of the final drug product. Impurity profiling involves the detection, identification, and quantification of each impurity.
Potential Impurities
Impurities can arise from the starting materials, by-products of the synthesis, or degradation. Potential impurities for this compound could include:
-
Isomeric Impurities: Positional isomers such as 1-bromo-3-(chloromethyl)-4-iodobenzene.
-
Starting Materials: Unreacted starting materials from the halogenation or chloromethylation steps.[15][16]
-
Related Substances: Compounds with incomplete or over-halogenation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its high resolution, sensitivity, and quantitative accuracy.[17][18][19]
Experimental Protocol: HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[20]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective for separating aromatic compounds. A small amount of acid, like trifluoroacetic acid (0.1%), can improve peak shape.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the main component and its likely impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject the sample and record the chromatogram. The purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
Gas Chromatography (GC)
GC is an excellent alternative or complementary technique, especially for volatile impurities.[21][22]
Experimental Protocol: GC Method for Purity Analysis
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. For example, start at a lower temperature and ramp up to a higher temperature.
-
Injector and Detector Temperature: Set to ensure efficient vaporization of the sample and prevent condensation.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Analysis: The purity is determined by the area percent of the peaks in the chromatogram.
Part 3: Assay (Quantitative Analysis)
The assay determines the strength or potency of the substance. It is a quantitative measurement of the main component.
Quantitative HPLC with Internal Standard
For the highest accuracy and precision, an HPLC method with an internal standard is recommended. This approach corrects for variations in injection volume and sample preparation.
Experimental Protocol: HPLC Assay
-
Internal Standard Selection: Choose a stable, non-reactive compound that is well-resolved from the analyte and any impurities and has a similar retention time and response factor. An aromatic compound with a different substitution pattern would be a suitable candidate.
-
Standard Preparation:
-
Accurately weigh a reference standard of this compound and the internal standard.
-
Prepare a stock solution of each in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solutions to different known concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample to be tested.
-
Add a precise amount of the internal standard stock solution.
-
Dilute to a final known volume.
-
-
Chromatographic Conditions: Use the same HPLC conditions as for the purity analysis.
-
Calibration: Inject the calibration standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Analysis: Inject the sample preparation and determine the concentration of the analyte from the calibration curve.
-
Calculation: The assay is calculated as the percentage of the determined concentration relative to the expected concentration based on the sample weight.
All analytical methods, especially for assay, must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[23][24][25][26][27] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Analytical Workflows
Workflow for Identity Confirmation
Caption: Workflow for Identity Confirmation.
Workflow for Purity and Assay Analysis
Caption: Workflow for Purity and Assay.
Conclusion
The quality control of this compound is a multi-faceted process that requires a suite of analytical techniques. The structural confirmation through NMR, MS, and FTIR, coupled with the quantitative assessment of purity and assay by chromatographic methods like HPLC and GC, provides a comprehensive quality profile of this important chemical intermediate. The implementation of these validated analytical procedures is essential for ensuring the consistency, safety, and efficacy of the final products derived from it.
References
- 1. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. complianceonline.com [complianceonline.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:1261817-10-0 | Chemsrc [chemsrc.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ir.ethz.ch [ir.ethz.ch]
- 14. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 15. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. euacademic.org [euacademic.org]
- 18. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. fda.gov [fda.gov]
- 26. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 27. starodub.nl [starodub.nl]
Methodological & Application
The Strategic Utility of 4-Bromo-2-(chloromethyl)-1-iodobenzene in Regioselective Suzuki-Miyaura Coupling
Introduction: A Multifunctional Linchpin for Sequential C-C Bond Formation
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds. The strategic design of starting materials is paramount for achieving molecular complexity in an efficient manner. 4-Bromo-2-(chloromethyl)-1-iodobenzene is a trifunctional arene that offers a rich platform for sequential and regioselective functionalization. Its unique arrangement of three distinct carbon-halogen bonds—a reactive aryl iodide, a moderately reactive aryl bromide, and a benzylic chloride—allows for a tiered approach to molecular elaboration. This guide provides an in-depth exploration of the application of this versatile building block in Suzuki-Miyaura coupling reactions, complete with a detailed experimental protocol and a discussion of the underlying mechanistic principles that govern its reactivity.
The primary advantage of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The well-established reactivity trend for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br >> Cl.[1][2] This inherent difference allows for the highly selective functionalization of the C-I bond under conditions that leave the C-Br and C-CH2Cl moieties untouched, paving the way for subsequent, orthogonal transformations.
Mechanistic Insight: The Basis of Regioselectivity
The chemoselectivity observed in the Suzuki-Miyaura coupling of polyhalogenated arenes is fundamentally governed by the kinetics of the oxidative addition step. The palladium(0) catalyst preferentially reacts with the carbon-halogen bond that has the lowest bond dissociation energy. The C-I bond is considerably weaker than the C-Br bond, leading to a lower activation energy for oxidative addition at the iodinated position.[2]
The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl iodide to the active Pd(0) species to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] By carefully controlling the reaction conditions, such as temperature and catalyst loading, the reaction can be arrested after the selective coupling at the C-I position.
Caption: Catalytic cycle of the regioselective Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Procedure
Objective: To synthesize 4-bromo-2-(chloromethyl)-1,1'-biphenyl via a regioselective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1261817-10-0 | 331.38 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane, Anhydrous | 123-91-1 | 88.11 | 5 mL | - |
| Water, Degassed | 7732-18-5 | 18.02 | 1 mL | - |
Safety Precautions:
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (331 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-(chloromethyl)-1,1'-biphenyl.
Caption: Experimental workflow for regioselective Suzuki coupling.
Self-Validating Protocol and Characterization
This protocol incorporates several self-validating checkpoints:
-
Reaction Monitoring: Regular analysis by TLC or GC-MS allows for the tracking of the consumption of the starting material and the formation of the product, confirming the reaction's progress.
-
Product Characterization: The structure of the purified product should be unequivocally confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the regioselectivity of the coupling and the integrity of the bromomethyl group.
-
Mass Spectrometry: To verify the molecular weight of the desired product.
-
Expanding the Synthetic Utility
The product of this initial Suzuki coupling, 4-bromo-2-(chloromethyl)-1,1'-biphenyl, is itself a valuable intermediate. The remaining bromo and chloromethyl groups can be functionalized in subsequent steps:
-
The aryl bromide can undergo a second Suzuki-Miyaura coupling (under more forcing conditions), a Buchwald-Hartwig amination, or a Sonogashira coupling, allowing for the introduction of a third distinct aryl, amino, or alkynyl group, respectively.
-
The benzylic chloride is susceptible to nucleophilic substitution, providing a handle for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -N₃).
This stepwise approach, enabled by the distinct reactivity of the three halogenated sites on the starting material, makes this compound a powerful tool for the efficient construction of complex, unsymmetrical molecules for applications in drug discovery and materials science.
References
Grignard reagent formation from "4-Bromo-2-(chloromethyl)-1-iodobenzene"
Application Note & Protocol
Topic: Chemoselective Grignard Reagent Formation from 4-Bromo-2-(chloromethyl)-1-iodobenzene
Executive Summary
This document provides a comprehensive technical guide for the chemoselective formation of a Grignard reagent from the polyhalogenated aromatic compound, this compound. This substrate presents a unique synthetic challenge due to the presence of three distinct carbon-halogen bonds: an aryl iodide, an aryl bromide, and a benzylic chloride. The protocol herein is designed to exploit the differential reactivity of these halides to achieve selective magnesium insertion at the most labile carbon-iodine bond, thereby generating 4-bromo-2-(chloromethyl)phenylmagnesium iodide. This guide details the mechanistic principles, a validated step-by-step laboratory protocol, methods for self-validation, and troubleshooting strategies to mitigate common side reactions. The methodologies are tailored for researchers in synthetic chemistry and drug development who require precise control over organometallic intermediates.
Scientific Rationale: Achieving Chemoselectivity
The successful synthesis of the target Grignard reagent hinges on exploiting the kinetic differences in the oxidative addition of magnesium to carbon-halogen bonds. The reactivity of organic halides with magnesium metal is inversely proportional to the carbon-halogen bond dissociation energy.[1]
Hierarchy of Reactivity: The order of reactivity for the halogens present in the substrate is well-established: Iodine > Bromine > Chlorine .[2]
-
Carbon-Iodine Bond: This is the weakest and most polarizable of the three C-X bonds on the aromatic ring, making it the most susceptible to oxidative insertion by magnesium.[1] The reaction to form the aryl Grignard at this position is therefore kinetically favored.
-
Carbon-Bromine Bond: While reactive, the C-Br bond is significantly stronger than the C-I bond.[1] Under carefully controlled, mild conditions, magnesium insertion at this site can be avoided.
-
Carbon-Chlorine Bond (Benzylic): The benzylic C-Cl bond presents a different challenge. Although benzylic halides can be reactive, the formation of a benzylic Grignard can be complicated by side reactions, most notably Wurtz-type homocoupling.[3][4] Furthermore, the newly formed aryl Grignard reagent is a potent nucleophile and could react with the benzylic chloride of another molecule, leading to dimer formation.
Therefore, the experimental design must prioritize conditions that favor the kinetic product—magnesium insertion at the C-I bond—while suppressing subsequent reactions at the C-Br and benzylic C-Cl sites. This is achieved primarily through meticulous control of temperature and the rate of substrate addition.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway and the key potential side reactions that the protocol is designed to minimize.
Caption: Desired reaction vs. potential side reactions.
Detailed Experimental Protocol
This protocol is designed for a ~20 mmol scale reaction. Adjust quantities accordingly.
4.1. Reagents, Materials, and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Ensure it is dry and handled under inert gas. |
| Magnesium Turnings | Grignard Grade | Acros Organics | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | EMD Millipore | Use from a freshly opened bottle or distilled from sodium/benzophenone. |
| Iodine (I₂) | Crystal, ACS Grade | Fisher Scientific | For magnesium activation. |
| 1,2-Dibromoethane (DBE) | >99% | Alfa Aesar | Optional, alternative activator. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | For quenching. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layers. |
| Equipment | |||
| 3-Neck Round Bottom Flask (100 mL) | - | - | Oven-dried overnight at 120 °C. |
| Condenser (Allihn or Liebig) | - | - | Oven-dried. |
| Pressure-Equalizing Dropping Funnel (50 mL) | - | - | Oven-dried. |
| Magnetic Stirrer with Stir Bar | - | - | |
| Schlenk Line or Inert Gas Manifold | - | - | |
| Syringes and Needles | - | - | Oven-dried needles, new syringes. |
4.2. Apparatus Setup & Inert Atmosphere
-
Dry Glassware: All glassware, including the stir bar, must be rigorously dried in an oven at 120 °C overnight and assembled hot under a positive flow of dry nitrogen or argon.
-
Assembly: Assemble the 3-neck flask with the condenser (topped with a gas bubbler), the dropping funnel, and a rubber septum.
-
Inert Atmosphere: Purge the entire system with inert gas for at least 15-20 minutes to exclude air and moisture, which rapidly destroy the Grignard reagent.[5][6] Maintain a slight positive pressure of inert gas throughout the experiment.
4.3. Magnesium Activation
The passivating layer of magnesium oxide on the turnings must be removed to initiate the reaction.[5]
-
To the reaction flask, add magnesium turnings (0.53 g, 22 mmol, 1.1 eq.).
-
Add a single small crystal of iodine (I₂). The purple color should fade as it reacts with the magnesium surface.
-
Alternatively, add 2-3 drops of 1,2-dibromoethane. Observation of ethylene gas bubbles indicates successful activation.[5]
-
Gently warm the flask with a heat gun under the inert atmosphere and then allow it to cool to room temperature.
4.4. Grignard Reagent Formation
-
Substrate Preparation: In the dropping funnel, prepare a solution of this compound (7.2 g, 20 mmol) in 40 mL of anhydrous THF.
-
Initiation: Add ~2-3 mL of the substrate solution from the dropping funnel to the activated magnesium turnings. The solution should become cloudy or warm, and gentle bubbling may be observed. If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
Controlled Addition: Once initiation is confirmed, place the reaction flask in an ice-water bath to maintain a temperature of 0-10 °C. Begin the slow, dropwise addition of the remaining substrate solution from the dropping funnel. This is the most critical step. The addition rate should be controlled to maintain a gentle, steady reaction and prevent the internal temperature from rising significantly. A typical addition time is 45-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction is typically complete when most of the magnesium metal has been consumed.
Trustworthiness: Protocol Validation
To ensure the desired Grignard reagent has formed selectively, a validation check is essential.
Method: Aliquot Quenching and Analysis
-
Sampling: Under a positive flow of inert gas, carefully withdraw a small aliquot (~0.2 mL) of the reaction mixture using a dry syringe.
-
Quenching: Inject the aliquot into a vial containing 2 mL of deuterated water (D₂O) or a saturated aqueous NH₄Cl solution.
-
Extraction & Analysis: Add 2 mL of diethyl ether to the quenched vial, shake, and allow the layers to separate. Remove the organic layer, dry it over a small amount of anhydrous Na₂SO₄, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result: The major peak in the GC-MS should correspond to 4-bromo-2-(chloromethyl)benzene . The presence of this product confirms that magnesium insertion occurred at the iodine position, which was subsequently replaced by deuterium or hydrogen upon quenching. The presence of significant amounts of the starting material indicates an incomplete reaction, while the appearance of a high molecular weight peak (~590 m/z) suggests the formation of the Wurtz-type dimer.
Troubleshooting and Side Reaction Management
| Issue | Probable Cause | Solution |
| Reaction Fails to Initiate | Ineffective magnesium activation; wet solvent or glassware. | Re-activate Mg with a fresh crystal of I₂ or a few drops of DBE. Ensure all components are scrupulously dry.[5] |
| Formation of Wurtz-Type Dimer | Substrate addition is too fast; reaction temperature is too high. | Decrease the rate of addition significantly. Ensure the ice bath maintains a low internal temperature (0-5 °C). |
| Reaction at C-Br Bond | Reaction time is too long; reaction temperature is too high. | Monitor the reaction by aliquot quenching. Once the starting material is consumed, use the Grignard reagent immediately. |
| Reaction Mixture Becomes Viscous | High concentration of the Grignard reagent; precipitation of Schlenk equilibrium species. | Add a small amount of additional anhydrous THF to aid stirring. The Schlenk equilibrium can lead to precipitates.[7] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Use of "4-Bromo-2-(chloromethyl)-1-iodobenzene" in cross-coupling reactions
An In-Depth Guide to the Strategic Use of 4-Bromo-2-(chloromethyl)-1-iodobenzene in Regioselective Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive application guide for the strategic utilization of This compound (CAS: 1261817-10-0) in synthetic organic chemistry.[1][2][3][4][5] The unique trifunctional nature of this reagent, possessing iodo, bromo, and chloromethyl groups on a single benzene scaffold, presents a powerful platform for the programmed, site-selective construction of complex molecular architectures. By carefully manipulating reaction conditions, each site can be addressed with high chemoselectivity, enabling the efficient synthesis of polysubstituted aromatic compounds, which are crucial motifs in pharmaceuticals, agrochemicals, and materials science.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity hierarchy for the oxidative addition step, which is often rate-determining, is:
C(sp²)–I > C(sp²)–Br >> C(sp²)–Cl [6][7][8][9]
This predictable trend allows for the selective functionalization of the carbon-iodine bond under mild conditions that leave the carbon-bromine bond intact for subsequent transformations.[10][11] The benzylic chloride (C(sp³)–Cl) offers a third, orthogonal reactive site. Its reactivity is distinct from the aryl halides and is typically exploited via nucleophilic substitution pathways or through the formation of η³-benzylpalladium intermediates under specific catalytic conditions.[12][13] This guide provides protocols to harness this tiered reactivity for controlled, stepwise molecular assembly.
Strategic Planning for Sequential Cross-Coupling
A key advantage of this trifunctional reagent is the ability to perform sequential couplings. A logical workflow allows for the introduction of up to three different substituents in a controlled manner. The general strategy involves addressing the most reactive site first under the mildest possible conditions, followed by subsequent reactions at the less reactive sites, often by increasing temperature or employing more active catalyst systems.
References
- 1. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Bromo-2-(chloromethyl)-1-iodobenzene as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-bromo-2-(chloromethyl)-1-iodobenzene, a trifunctional aromatic building block of significant value in medicinal chemistry and drug development. The distinct and orthogonal reactivity of its three key functional groups—an iodide, a bromide, and a benzylic chloride—enables programmed, sequential functionalization for the efficient construction of complex molecular architectures. We will dissect the principles of chemoselectivity that govern its reactions and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic substitution. These protocols are designed to serve as a practical resource for researchers and scientists engaged in the synthesis of pharmaceutical intermediates.
The Strategic Advantage of Orthogonal Functionality
In the intricate chess game of multi-step organic synthesis, having pieces that can be moved independently is a paramount advantage. This compound (hereafter referred to as BCIB ) is a prime example of such a strategic piece. Its utility stems not just from the presence of three reactive sites, but from their predictable and differential reactivity. This allows for a chemist to address each site selectively, building molecular complexity in a controlled and efficient manner.
The core principle lies in the varying susceptibility of the carbon-halogen bonds to palladium-catalyzed cross-coupling and the inherent reactivity of the benzylic chloride to nucleophilic attack. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl (aryl).[1][2] Concurrently, the benzylic C-Cl bond is readily targeted by nucleophiles via an SN2 mechanism without affecting the more stable aryl halides under typical conditions.[3] This hierarchy is the foundation upon which all subsequent synthetic strategies are built.
Diagram 1: Reactivity hierarchy of functional groups in this compound.
Palladium-Catalyzed Cross-Coupling: Selective C-C and C-N Bond Formation
The aryl iodide is the most reactive site for oxidative addition to a Pd(0) catalyst, making it the primary target for cross-coupling reactions under carefully controlled conditions.[1] This allows for the introduction of aryl, alkynyl, or amino groups while preserving the bromide and benzylic chloride for subsequent transformations.
Suzuki-Miyaura Coupling: Selective C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceutical compounds. By leveraging the C-I bond's high reactivity, we can selectively couple BCIB with a variety of boronic acids or esters.
Causality Behind Protocol Choices:
-
Catalyst: Pd(PPh₃)₄ is often sufficient for the reactive C-I bond. Its use avoids the harsher conditions that might activate the C-Br bond.[1]
-
Base: A moderately weak base like K₂CO₃ or Cs₂CO₃ is used. Stronger bases (e.g., hydroxides) could promote unwanted side reactions with the benzylic chloride.
-
Solvent System: A biphasic system (e.g., Toluene/Ethanol/Water) or an ethereal solvent like 1,4-dioxane helps to solubilize both the organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Filter through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the combined organic filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Table 1: Representative Conditions for Selective Suzuki Coupling
| Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 89 |
| 3-Pyridinylboronic acid | K₃PO₄ | DMF/H₂O | 90 | 12 | 78 |
Diagram 2: Workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling: Selective C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is indispensable for installing alkyne moieties, which are precursors to many heterocyclic systems and can act as rigid linkers in drug molecules. The reaction is highly selective for the C-I bond over the C-Br bond.[4]
Causality Behind Protocol Choices:
-
Catalyst System: The classic Pd/Cu co-catalyst system is highly effective. Pd(PPh₃)₂Cl₂ is a common choice. The role of Cu(I) is to facilitate the transmetalation step with the alkyne.[5]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), typically serves as both the base and the solvent. It neutralizes the HX produced and helps solubilize the copper acetylide intermediate.
-
Temperature: These reactions can often be run at or slightly above room temperature, which helps preserve the integrity of other functional groups.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent/Base: Add degassed triethylamine (10 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently warmed to 40-50 °C. Monitor completion by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The formation of anilines is a critical transformation in drug synthesis. The Buchwald-Hartwig amination provides a general and high-yielding method for this purpose.[6][7] Modern catalyst systems with specialized phosphine ligands allow this reaction to proceed with high selectivity for the C-I bond.[8]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos promote the reductive elimination step and are crucial for catalyst stability and activity.[6][9] Pd₂(dba)₃ is a common Pd(0) precursor.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, but weaker bases like K₃PO₄ can be effective for certain substrates.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
-
Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagents: Add this compound (1.0 mmol, 1.0 equiv.).
-
Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by GC-MS or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Nucleophilic Substitution at the Benzylic Position
The chloromethyl group (-CH₂Cl) is a classic electrophilic handle for introducing a wide range of functionalities via SN2 reactions. This transformation is typically conducted under conditions orthogonal to palladium-catalyzed cross-couplings, meaning it can be performed before or after the modification of the aryl halide positions.
Causality Behind Protocol Choices:
-
Nucleophiles: A wide range of N, O, or S-based nucleophiles can be used (e.g., secondary amines, phenols, thiols).
-
Base: A mild inorganic base like K₂CO₃ or an organic base like Et₃N is often sufficient to scavenge the HCl produced or to deprotonate the nucleophile.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (CH₃CN) are ideal as they effectively solvate the cations while leaving the nucleophile relatively "bare" and reactive, accelerating the SN2 reaction.
Experimental Protocol: General Nucleophilic Substitution
-
Setup: In a round-bottom flask, dissolve the BCIB starting material (1.0 mmol, 1.0 equiv.) and the desired nucleophile (e.g., morpholine, 1.1 mmol, 1.1 equiv.) in DMF (10 mL).
-
Base Addition: Add potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or warm to 50 °C if necessary. The reaction is usually complete within 2-6 hours. Monitor by TLC.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | CH₃CN | 40 | 3 | 95 |
| Sodium Phenoxide | (pre-formed) | DMF | RT | 4 | 91 |
| Sodium Thiophenolate | (pre-formed) | DMF | RT | 2 | 96 |
Integrated Strategy: A Sequential Functionalization Workflow
The true synthetic power of BCIB is realized when these selective reactions are combined in a programmed sequence. This allows for the controlled, regioselective introduction of three different functional groups onto the benzene ring, creating highly complex and valuable pharmaceutical intermediates.
Diagram 3: A representative sequential functionalization strategy using BCIB.
This workflow exemplifies a powerful approach to building molecular diversity from a single, versatile starting material. For instance, in the development of kinase inhibitors, which often feature complex substituted aniline or biaryl cores, this strategy allows for the rapid generation of analogues by varying the reagents in each step. This is particularly relevant in the synthesis of complex molecules like MEK inhibitors, where substituted iodophenyl fragments are key components.[10][11][12]
Conclusion
This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic tool. A thorough understanding of the differential reactivity of its C-I, C-Br, and benzylic C-Cl bonds empowers the medicinal chemist to design and execute efficient, convergent, and highly controlled synthetic routes. The protocols and strategic insights provided herein serve as a foundational guide for leveraging this building block to its full potential in the discovery and development of novel pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthetic Applications of 4-Bromo-2-(chloromethyl)-1-iodobenzene: Protocols and Methodologies
Introduction: A Trifunctional Building Block for Complex Synthesis
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 4-Bromo-2-(chloromethyl)-1-iodobenzene emerges as a uniquely versatile reagent, presenting chemists with a trifunctionalized aromatic scaffold. Its strategic importance lies in the differential reactivity of its three distinct halogenated positions: a highly reactive benzylic chloride, a moderately reactive aryl iodide, and a less reactive aryl bromide. This inherent hierarchy of reactivity allows for a programmed, sequential approach to molecular elaboration, making it an invaluable tool for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1261817-10-0 | [1][2][3] |
| Molecular Formula | C₇H₅BrClI | [2][3] |
| Molecular Weight | 331.38 g/mol | [2][3] |
| Appearance | Off-white solid | [2] |
| Storage | Store at 0-8 °C under an inert atmosphere. | [2] |
Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
Synthesis of this compound: An Adapted Protocol
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 4-Bromo-2-iodotoluene from 4-Bromo-2-methylaniline (Adapted from a general Sandmeyer reaction protocol)
This procedure is based on the well-established Sandmeyer reaction for the conversion of anilines to aryl iodides.[4]
Materials:
-
4-Bromo-2-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Ice
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4-bromo-2-methylaniline (1.0 equiv) to a mixture of concentrated sulfuric acid and water, maintaining the temperature below 20 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, dissolve potassium iodide (1.5 equiv) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Add a saturated aqueous solution of sodium bisulfite to quench any excess iodine.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 4-bromo-2-iodotoluene.
Step 2: Free-Radical Chlorination of 4-Bromo-2-iodotoluene
This protocol is a general procedure for benzylic chlorination using N-chlorosuccinimide (NCS) as the chlorine source and benzoyl peroxide (BPO) as a radical initiator.
Materials:
-
4-Bromo-2-iodotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) (or a safer alternative like acetonitrile)
-
UV lamp (optional, but can accelerate the reaction)
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-iodotoluene (1.0 equiv), N-chlorosuccinimide (1.1 equiv), and a catalytic amount of benzoyl peroxide (0.05 equiv) in carbon tetrachloride.
-
Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp if available.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield this compound.
Strategic Application in Sequential Cross-Coupling Reactions
The differential reactivity of the aryl-iodide and aryl-bromide moieties in this compound is a cornerstone of its synthetic utility, allowing for selective functionalization at each position. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br, enabling a programmed approach to the synthesis of polysubstituted aromatic compounds.[5]
Reactivity Hierarchy in Cross-Coupling Reactions
Caption: Reactivity order in Pd-catalyzed cross-coupling.
Application Note 1: Selective Sonogashira Coupling at the Aryl-Iodide Position
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp²)-C(sp) bonds.[6] Due to the higher reactivity of the C-I bond, selective coupling at this position can be achieved under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[5][7]
Protocol for Selective Sonogashira Coupling: This protocol is adapted from established procedures for the selective coupling of dihaloarenes.[7][8]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv).
-
To the stirred solution, add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 4-bromo-2-(chloromethyl)-1-(alkynyl)benzene derivative.
Application Note 2: Selective Suzuki-Miyaura Coupling at the Aryl-Iodide Position
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[9][10] Similar to the Sonogashira coupling, the enhanced reactivity of the C-I bond allows for selective arylation at this position.
Protocol for Selective Suzuki-Miyaura Coupling: This protocol is based on general procedures for Suzuki couplings of aryl iodides.[11][12]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the 4-bromo-2-(chloromethyl)-1,1'-biphenyl derivative.
Exploiting the Reactivity of the Benzylic Chloride
The chloromethyl group in this compound is a highly reactive benzylic halide, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, often under mild conditions, while the aryl halide positions remain unreacted.
Reactivity of the Benzylic Chloride
Caption: Nucleophilic substitution at the benzylic position.
Application Note 3: Synthesis of Isoindolinone Derivatives
The benzylic chloride can be used to construct heterocyclic systems. For example, reaction with primary amines followed by intramolecular cyclization can lead to the formation of isoindolinone derivatives, a common scaffold in medicinal chemistry.
Protocol for the Synthesis of an N-Aryl Isoindolinone Derivative:
Step A: Nucleophilic Substitution with an Aniline
Materials:
-
This compound
-
Aniline (or a substituted aniline) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and the aniline (1.1 equiv).
-
Stir the mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate.
-
The crude N-(4-bromo-2-iodobenzyl)aniline can be purified by column chromatography or used directly in the next step.
Step B: Intramolecular Buchwald-Hartwig Amination
This step would involve the intramolecular coupling of the secondary amine with one of the aryl halides. The more reactive C-I bond would be expected to react first.
Materials:
-
Crude N-(4-bromo-2-iodobenzyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos) (10 mol%)
-
A strong base (e.g., sodium tert-butoxide, NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask containing the crude product from Step A, add Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill with argon.
-
Add anhydrous toluene and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography to yield the isoindolinone derivative.
Sequential Functionalization: A Gateway to Molecular Diversity
The true power of this compound lies in the ability to perform sequential reactions at its three reactive centers. A typical synthetic strategy would involve:
-
Nucleophilic substitution at the benzylic chloride position.
-
Palladium-catalyzed cross-coupling at the aryl-iodide position.
-
Palladium-catalyzed cross-coupling at the aryl-bromide position under more forcing conditions.
This stepwise approach provides access to a vast array of complex, non-symmetrical molecules from a single, readily accessible starting material.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique arrangement of three distinct reactive sites allows for a high degree of control and flexibility in the design of synthetic routes. By understanding the principles of differential reactivity and applying the appropriate reaction conditions, researchers can unlock the full potential of this reagent for the efficient construction of novel and complex molecular targets. The protocols and application notes provided in this guide serve as a foundation for the exploration of the rich chemistry of this trifunctionalized aromatic compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 3. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Lithiation of "4-Bromo-2-(chloromethyl)-1-iodobenzene" for functionalization
Application Note & Protocol
Topic: Regioselective Lithiation of 4-Bromo-2-(chloromethyl)-1-iodobenzene for Targeted Functionalization
Introduction and Strategic Overview
Polyfunctionalized aromatic scaffolds are foundational building blocks in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical development and materials science. The strategic, regioselective functionalization of a single position on a multi-halogenated aromatic ring allows for the sequential and controlled introduction of diverse chemical moieties. The substrate, This compound , presents a unique synthetic challenge and opportunity. It features three distinct reactive sites: an iodo, a bromo, and a benzylic chloro substituent.
This application note provides a comprehensive guide to the highly regioselective lithiation of this substrate via halogen-metal exchange. By exploiting the significant differences in the rates of lithium-halogen exchange (I > Br > Cl), we can generate a targeted aryllithium intermediate. This powerful nucleophile can then be trapped with a wide array of electrophiles to yield complex, functionalized products that would be difficult to access through other synthetic routes. The protocols herein are designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep mechanistic understanding.
The Core Principle: Kinetically Controlled Regioselectivity
The success of this protocol hinges on the principle of halogen-metal exchange, a cornerstone reaction in organometallic chemistry.[1] This process involves the exchange of a halogen atom on an organic substrate with a metal atom from an organometallic reagent, most commonly an organolithium compound like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[2]
The rate of this exchange is highly dependent on the halogen, following the well-established trend: I > Br >> Cl .[1]
-
Iodine-Lithium Exchange: This is an extremely fast process, often occurring almost instantaneously even at cryogenic temperatures (e.g., -78 °C to -100 °C).[3]
-
Bromine-Lithium Exchange: This reaction is also rapid but is significantly slower than the iodine exchange. It typically requires slightly higher temperatures or longer reaction times to proceed to completion.
-
Chlorine-Lithium Exchange: This is a much slower process and generally requires more forcing conditions.
-
Benzylic Chloride: The chloromethyl group is a potential electrophilic site. However, nucleophilic attack by organolithium reagents at this position is kinetically disfavored at the extremely low temperatures required for selective iodine-lithium exchange.
By conducting the reaction at -78 °C , we operate under kinetic control. The organolithium reagent will selectively react with the most labile halogen, the iodine, to form the desired 2-bromo-4-(chloromethyl)phenyllithium intermediate before significant exchange at the bromine position or attack at the chloromethyl group can occur.
Caption: Reaction pathway showing the selective formation of the desired aryllithium intermediate.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the lithiation and subsequent functionalization with a representative electrophile, benzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store under inert gas, protected from light. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercial Source | Highly pyrophoric. Handle with extreme care under inert atmosphere.[4][5] Titrate before use. |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≤50 ppm H₂O | Commercial Source | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
| Benzaldehyde | ≥99%, ReagentPlus® | Commercial Source | Freshly distilled to remove benzoic acid. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | N/A | Used for quenching the reaction. |
| Ethyl Acetate | ACS Grade | N/A | For extraction. |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying. |
| Dry Ice / Acetone | N/A | N/A | For -78 °C cooling bath. |
| Argon or Nitrogen Gas | High Purity (99.998%) | N/A | For maintaining an inert atmosphere. |
Critical Safety Precautions
-
Pyrophoric Reagents: Organolithium reagents like n-BuLi are highly pyrophoric and will ignite spontaneously on contact with air or moisture.[5] All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[6]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Never add water directly to an organolithium reagent. Unused reagents should be quenched by slow addition to a non-protic solvent like heptane, followed by the very slow addition of isopropanol at a controlled temperature (e.g., in an ice bath).[4]
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and a container of sand are immediately accessible. Know the location and operation of the safety shower and eyewash station.[6]
Step-by-Step Lithiation and Functionalization Protocol
Caption: Experimental workflow for the regioselective lithiation and functionalization.
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Reagent Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding. Low temperature is critical for selectivity.[7][8]
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes. The rate of addition is crucial to maintain the low temperature and prevent side reactions. A slight color change (often to a pale yellow or orange) may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete iodine-lithium exchange.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add freshly distilled benzaldehyde (1.2 eq) dropwise via syringe.
-
Warming: After the addition is complete, continue to stir the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm gradually to room temperature over 2 hours.
-
Work-up: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add deionized water, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired functionalized product, (2-bromo-4-(chloromethyl)phenyl)(phenyl)methanol.
Scope of Functionalization
The generated aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles.[9][10] This enables the synthesis of a diverse library of compounds from a single, controlled reaction.
| Electrophile Class | Specific Example | Resulting Functional Group |
| Aldehydes/Ketones | Benzaldehyde | Secondary Alcohol |
| Isocyanates | Phenyl isocyanate | Amide |
| Carboxylic Acid Deriv. | Weinreb Amide | Ketone[2] |
| Alkyl Halides | Methyl Iodide | Methyl Group (Alkylation) |
| Boronic Esters | Isopropoxy-pinacolborane | Boronic Ester (for subsequent Suzuki coupling) |
| Carbon Dioxide (gas) | CO₂ (dry) | Carboxylic Acid |
| Disulfides | Dimethyl disulfide | Thioether |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi.2. Wet solvent or glassware.3. Reagent added too quickly. | 1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and the solvent is anhydrous.3. Maintain slow, dropwise addition while monitoring the internal temperature to ensure it remains below -70 °C. |
| Formation of Butylated Product | The aryllithium intermediate is reacting with the n-butyl bromide byproduct. | This is a known side reaction. Ensure the reaction is not allowed to warm prematurely and that the electrophile is added promptly after the lithiation step is complete. |
| Mixture of Iodo/Bromo Exchange | Reaction temperature was too high or reaction time was too long before quenching. | Strictly maintain the temperature at -78 °C. Do not extend the 30-minute stirring time after n-BuLi addition unless empirical data suggests it is necessary. |
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liquid electrolyte development for low-temperature lithium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE01789F [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. merckmillipore.com [merckmillipore.com]
The Strategic Utility of 4-Bromo-2-(chloromethyl)-1-iodobenzene in the Synthesis of Highly Functionalized Isoindolinone Scaffolds
Introduction: The Significance of Heterocyclic Compounds and the Role of Isoindolinones
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] Their prevalence is a testament to their ability to engage in a multitude of biological interactions, often serving as privileged scaffolds in drug discovery.[3][4] Among the myriad of heterocyclic structures, the isoindolinone core is of particular importance, appearing in numerous biologically active natural products and pharmaceutical agents.[5][6] The development of efficient and versatile synthetic routes to construct and functionalize the isoindolinone framework remains a significant area of research for chemists in drug development.[7]
This application note details the strategic use of the trifunctional building block, 4-Bromo-2-(chloromethyl)-1-iodobenzene , in the synthesis of complex isoindolinone derivatives. The distinct reactivity of the three halogenated sites—the aryl iodide, the aryl bromide, and the benzylic chloride—allows for a stepwise and regioselective functionalization, providing a powerful tool for the generation of diverse molecular architectures.
The Unique Reactivity Profile of this compound
The synthetic utility of this compound stems from the differential reactivity of its three key functional groups:
-
Benzylic Chloride (-CH₂Cl): This site is highly susceptible to nucleophilic substitution (SN2) reactions, making it an ideal handle for the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles. This is typically the first site to be functionalized under mild basic conditions.
-
Aryl Iodide (-I): The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the selective introduction of carbon or nitrogen substituents at this position.
-
Aryl Bromide (-Br): The carbon-bromine bond is less reactive than the carbon-iodine bond in palladium-catalyzed couplings. This difference in reactivity enables sequential cross-coupling reactions, where the iodo-position can be functionalized first, followed by a subsequent coupling at the bromo-position under more forcing conditions.
This hierarchy of reactivity provides a robust platform for the controlled and sequential introduction of various substituents, leading to the construction of highly decorated heterocyclic systems.
Application Protocol: Synthesis of a Substituted N-Arylisoindolinone
This protocol outlines a two-step synthetic sequence to a functionalized N-arylisoindolinone, leveraging the differential reactivity of this compound. The first step involves a nucleophilic substitution at the benzylic chloride, followed by an intramolecular palladium-catalyzed aminocarbonylation.
Step 1: Synthesis of N-(4-Bromo-2-iodobenzyl)aniline
This initial step involves the N-alkylation of aniline with this compound.
Materials:
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add aniline (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, N-(4-Bromo-2-iodobenzyl)aniline, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Step 2: Palladium-Catalyzed Intramolecular Aminocarbonylation
The second step involves a palladium-catalyzed intramolecular cyclization to form the isoindolinone ring. This reaction proceeds via oxidative addition of the palladium catalyst to the C-I bond, followed by CO insertion and reductive elimination.
Materials:
-
N-(4-Bromo-2-iodobenzyl)aniline (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Carbon Monoxide (CO) gas (balloon pressure)
Procedure:
-
In a Schlenk flask, combine N-(4-Bromo-2-iodobenzyl)aniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with carbon monoxide gas (balloon pressure).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 95-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2-phenylisoindolin-1-one.
Reaction Workflow and Mechanism
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of 5-Bromo-2-phenylisoindolin-1-one.
The proposed mechanism for the palladium-catalyzed intramolecular aminocarbonylation is illustrated below. This catalytic cycle is a well-established pathway for the formation of lactams.[11][12]
Caption: Proposed mechanism for the palladium-catalyzed intramolecular aminocarbonylation.
Quantitative Data Summary
The following table provides a summary of the key reagents and expected yields for the synthesis of 5-Bromo-2-phenylisoindolin-1-one.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | This compound | Aniline, K₂CO₃ | N-(4-Bromo-2-iodobenzyl)aniline | >90% (crude) |
| 2 | N-(4-Bromo-2-iodobenzyl)aniline | Pd(OAc)₂, PPh₃, CO | 5-Bromo-2-phenylisoindolin-1-one | 70-85% |
Further Functionalization and Applications
The resulting 5-Bromo-2-phenylisoindolin-1-one is a valuable intermediate for further diversification. The remaining aryl bromide can be subjected to a second palladium-catalyzed cross-coupling reaction to introduce additional complexity. This allows for the synthesis of a library of compounds with diverse substitution patterns, which can be screened for various biological activities. For instance, isoindolinone derivatives have shown promise as inhibitors of various enzymes and have been investigated for their potential in treating cancer and inflammatory diseases.[6][13]
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of complex heterocyclic compounds. Its unique pattern of halogenation allows for a controlled and sequential functionalization, providing access to a wide range of substituted isoindolinones. The protocols detailed in this application note offer a robust and efficient methodology for researchers, scientists, and drug development professionals to construct novel molecular entities with significant therapeutic potential.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry II | MDPI [mdpi.com]
- 3. One moment, please... [iipseries.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel substituted isoindolinones derived from lawsone: synthesis, characterization, theoretical, biological activity an… [ouci.dntb.gov.ua]
- 8. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Selective Sonogashira Coupling of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Introduction: Navigating Chemoselectivity in Polyhalogenated Systems
The Sonogashira cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(sp) bonds under mild conditions.[1][2][3] This palladium- and copper-cocatalyzed transformation between a terminal alkyne and an aryl or vinyl halide has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]
This guide focuses on a particularly insightful application of the Sonogashira coupling: the selective functionalization of a polyhalogenated aromatic substrate, 4-Bromo-2-(chloromethyl)-1-iodobenzene . This molecule presents a compelling challenge due to its three distinct electrophilic sites: a highly reactive aryl iodide, a moderately reactive aryl bromide, and a benzylic chloride. The primary objective of this protocol is to leverage the inherent differences in halide reactivity to achieve a selective, high-yield monocoupling at the carbon-iodine bond, preserving the other functionalities for subsequent transformations. This application note provides the mechanistic rationale, key experimental considerations, and a field-proven, step-by-step protocol for researchers in synthetic chemistry and drug development.
Scientific Principles & Mechanistic Rationale
A deep understanding of the reaction mechanism is paramount to controlling selectivity and troubleshooting potential issues. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles.[6][7]
The Dual Catalytic Cycle
The reaction is orchestrated by a palladium catalyst and a copper(I) co-catalyst.
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a square planar palladium(II) intermediate. This is typically the rate-determining step and the source of the reaction's selectivity.[1][8][9]
-
The Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne. In the presence of a base, a copper(I) acetylide is formed.[1][10] This species is crucial for the subsequent step.
-
Transmetalation: The alkyne moiety is transferred from the copper acetylide to the palladium(II) complex, displacing a halide and forming a new Pd-alkynyl bond.[9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Application of 4-Bromo-2-(chloromethyl)-1-iodobenzene in Medicinal Chemistry: A Guide for Researchers
Abstract
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. "4-Bromo-2-(chloromethyl)-1-iodobenzene" (CAS No: 1261817-10-0) has emerged as a highly versatile and strategic trifunctional building block for medicinal chemists.[1][2][3][4] Its unique arrangement of three distinct reactive sites—a chloromethyl group, a bromine atom, and an iodine atom—on a benzene scaffold allows for a programmed, sequential, and site-selective functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in the synthesis of novel therapeutic agents, with a particular focus on the construction of complex heterocyclic systems such as isoindolinones and phthalazinones, which are prevalent in many biologically active molecules.
Introduction: The Power of Trifunctional Scaffolds
The design and synthesis of small molecules with therapeutic potential often rely on the use of "building blocks"—molecular fragments that can be readily incorporated into a larger structure.[5][6] Trifunctional building blocks, such as this compound, are particularly valuable as they offer multiple points for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7] The key to the utility of this compound lies in the differential reactivity of its functional groups:
-
Chloromethyl Group: Highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophile for N-alkylation, O-alkylation, and S-alkylation.[8][9][10][11]
-
Iodo Group: The most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][12][13][14][15][16][17][18][19][20][21][22]
-
Bromo Group: Less reactive than the iodo group in palladium-catalyzed cross-couplings, allowing for selective reaction at the iodo-substituted position.[23] This enables a subsequent, different cross-coupling reaction to be performed at the bromo-substituted position under more forcing conditions.
This tiered reactivity allows for a rational and controlled approach to the synthesis of complex molecules, as illustrated in the workflow below.
References
- 1. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 11. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 23. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for 4-Bromo-2-(chloromethyl)-1-iodobenzene
Welcome to the technical support center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the complex polyhalogenated substrate, 4-Bromo-2-(chloromethyl)-1-iodobenzene . Our goal is to provide expert insights and practical, field-proven solutions to help you navigate the challenges of achieving selective and high-yield Grignard reagent formation with this molecule.
Introduction: The Challenge of Selectivity
The substrate this compound presents a unique synthetic challenge due to its three distinct halogenated sites. The success of your Grignard reaction hinges on selectively activating one C-X bond while leaving the others, and the reactive benzylic chloride, intact. The reactivity of halogens in Grignard formation follows a well-established trend: I > Br > Cl.[1][2] This inherent difference is the cornerstone of achieving selectivity. However, the presence of the electrophilic chloromethyl group, which can be attacked by the newly formed Grignard reagent, adds another layer of complexity that must be carefully managed.
This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react first with magnesium?
The carbon-iodine (C-I) bond is the most reactive site for oxidative addition to magnesium. The order of reactivity for aryl halides in Grignard formation is I > Br > Cl .[2] Therefore, under carefully controlled conditions, you can selectively form the Grignard reagent at the iodo-position, yielding 4-bromo-2-(chloromethyl)phenylmagnesium iodide. The carbon-bromine (C-Br) bond is significantly less reactive, and the carbon-chlorine (C-Cl) bond on the aromatic ring is even more so.[3]
Q2: How does the 2-(chloromethyl) group affect the reaction?
The chloromethyl group (-CH₂Cl) is a benzylic halide and represents a significant challenge. Grignard reagents are potent nucleophiles and can react with benzylic halides in an Sₙ2-type reaction.[4] This can lead to a self-quenching side reaction where one molecule of the newly formed Grignard reagent attacks the chloromethyl group of an unreacted starting material molecule, forming a dimer. This side reaction is highly temperature-dependent and is a primary reason why stringent temperature control is critical for this substrate.
Q3: Why are anhydrous conditions so critical for Grignard reactions?
Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[3][5] This acid-base reaction is rapid and will "quench" your Grignard reagent, converting it to an inert hydrocarbon and magnesium salts, which drastically reduces your yield.[5] It is imperative that all glassware is flame- or oven-dried, and all solvents are rigorously anhydrous.[6]
Q4: What is Wurtz coupling and how can it be avoided?
Wurtz-type coupling is a major side reaction where a newly formed Grignard molecule (R-MgX) reacts with a molecule of the starting halide (R-X) to form a homocoupled dimer (R-R).[7][8] This side reaction is particularly problematic under conditions of high local concentration of the halide and at elevated temperatures.[7] To minimize Wurtz coupling, the aryl halide should be added slowly and controllably to the magnesium suspension to prevent its concentration from building up.[7][8]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiment.
Problem 1: The reaction fails to initiate.
Symptoms:
-
No heat is generated.
-
The solution remains clear, with no cloudiness.
-
If using iodine as an activator, its characteristic purple/brown color does not fade.[9]
Root Causes & Solutions:
-
Passive Magnesium Oxide (MgO) Layer: Magnesium turnings are coated with a passivating layer of MgO that prevents the reaction.[9][10] This layer must be disrupted.
-
Solution: Activate the magnesium in situ before adding your substrate. See the detailed protocols below.
-
-
Presence of Moisture: Trace amounts of water in your solvent, glassware, or on the surface of the magnesium will quench the reaction as it begins.
-
Low Reactivity: While the C-I bond is the most reactive, initiation can still be sluggish, especially at low temperatures.
-
Solution: After adding a small amount of your aryl halide solution, gently warm a single spot on the flask with a heat gun.[12] If the reaction initiates (indicated by bubbling or cloudiness), stop heating immediately. Sonication can also be used to physically disrupt the MgO layer and initiate the reaction.[13][14]
-
Magnesium Activation Protocols
| Activation Method | Step-by-Step Protocol | Key Indicators |
| Iodine (I₂) Activation | 1. Place magnesium turnings in the flame-dried flask under an inert atmosphere. 2. Add a single small crystal of iodine.[9] 3. Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium with a purple vapor.[12] 4. Add a small amount of anhydrous solvent (e.g., THF) and stir. The purple color should fade as the MgI₂ forms and etches the surface. | Disappearance of the iodine color.[10] |
| 1,2-Dibromoethane (DBE) | 1. Place magnesium turnings in the flame-dried flask under an inert atmosphere. 2. Add anhydrous solvent to cover the magnesium. 3. Add a few drops of DBE.[9] | Vigorous bubbling (ethylene gas evolution) and the appearance of a gray, cloudy suspension.[14] |
| Mechanical Activation | 1. Place magnesium turnings and a stir bar in the flame-dried flask under an inert atmosphere. 2. Stir the dry turnings vigorously for several hours.[12] This physically grinds the turnings against each other, exposing fresh metal surfaces. | A noticeable change in the appearance of the turnings from dull to shiny. |
Problem 2: Low yield and formation of multiple products (Poor Selectivity).
Symptoms:
-
Analysis of the crude product (e.g., after quenching with an electrophile) shows a mixture of compounds, indicating reaction at the bromo- or chloromethyl positions.
-
Significant amounts of a dimeric byproduct are observed.
Root Causes & Solutions:
-
Reaction Temperature is Too High: This is the most likely cause. Higher temperatures provide enough energy to overcome the activation barrier for reaction at the less reactive C-Br bond and promote nucleophilic attack at the -CH₂Cl group.
-
Solution: Maintain a very low reaction temperature. Start the addition of the aryl halide at -20 °C to -40 °C. Use a cryocool or a dry ice/acetone bath. Only after the Grignard has formed should you allow the temperature to rise, if required for the subsequent reaction.
-
-
Rapid Addition of Aryl Halide: Adding the substrate too quickly leads to localized warming and high concentrations, both of which favor side reactions like Wurtz coupling.[7]
-
Solution: Use a syringe pump for a slow, continuous, and controlled addition of the aryl halide solution over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the starting material and allows for better dissipation of the exothermic heat of reaction.[8]
-
-
Solvent Choice: The solvent can influence the reactivity and stability of the Grignard reagent.
Workflow for Troubleshooting Grignard Reaction Issues
Caption: Troubleshooting workflow for Grignard reaction optimization.
Experimental Protocol: Selective Grignard Formation
This protocol is a starting point and should be optimized for your specific setup and scale.
Materials:
-
This compound
-
Magnesium turnings (99.8%+)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (DBE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum for inert gas and reagent addition. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Activate the magnesium using either the iodine or DBE method as described in the table above.
-
Initial Setup: Add enough anhydrous THF to cover the activated magnesium. Cool the flask to -20 °C using a suitable cooling bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Using a syringe pump, add this solution dropwise to the stirred magnesium suspension over 1-2 hours, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at -20 °C for an additional 1-2 hours. A successful reaction is indicated by the consumption of most of the magnesium and the formation of a dark gray or brown solution.
-
Confirmation (Optional but Recommended): Before proceeding, you can take a small aliquot, quench it with D₂O, and analyze by ¹H NMR or GC-MS to confirm the selective formation of the desired Grignard reagent and estimate its concentration.
-
Usage: The Grignard reagent is now ready for reaction with your desired electrophile. Maintain the low temperature during the subsequent addition to prevent degradation.
Competing Reaction Pathways
Caption: Competing pathways in Grignard synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Side reactions and byproducts in "4-Bromo-2-(chloromethyl)-1-iodobenzene" chemistry
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.
Introduction
4-Bromo-2-(chloromethyl)-1-iodobenzene is a trifunctional synthetic building block offering a rich landscape for the construction of complex molecules.[1] Its utility is derived from the differential reactivity of its three key functional groups: an iodo group, a bromo group, and a benzylic chloride. This tiered reactivity allows for sequential, site-selective modifications, making it a valuable intermediate in pharmaceutical and materials science research. However, the same features that make this compound synthetically attractive also predispose it to a variety of side reactions and byproduct formations. This guide provides a comprehensive troubleshooting framework for chemists and researchers to navigate the common challenges encountered when working with this versatile reagent.
PART 1: CORE DIRECTIVE - Troubleshooting Guide & FAQs
This section is structured to provide immediate, actionable advice for common experimental problems in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Suzuki-Miyaura coupling, but I'm observing a complex mixture of products, including what appears to be homocoupling of my boronic acid. What's going wrong?
A1: This is a frequent issue. The primary culprits for a messy Suzuki reaction with this substrate are:
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of molecular oxygen.[2] It is critical to thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Dehalogenation: The palladium catalyst can sometimes facilitate the removal of the halogen atoms (iodo or bromo) and replacement with a hydrogen atom.[3] This is more common with certain bases or solvents.
-
Loss of Selectivity: While the C-I bond is generally more reactive than the C-Br bond in Suzuki couplings, this selectivity can be eroded at higher temperatures or with highly active catalyst systems.[4]
Q2: My goal is a Sonogashira coupling at the iodo-position. How can I minimize the formation of di-alkyne (Glaser coupling) byproducts?
A2: The homocoupling of terminal alkynes, known as the Glaser coupling, is a well-known side reaction in Sonogashira couplings.[5] This is particularly problematic as it consumes your often-valuable alkyne. To suppress this:
-
Strictly Anaerobic Conditions: Similar to the Suzuki reaction, oxygen can promote this unwanted homocoupling.
-
Copper(I) Co-catalyst Concentration: While essential for the reaction, excessive amounts of the copper co-catalyst can favor the Glaser coupling pathway. Use the minimum effective catalytic amount.
-
Amine Base: The choice of amine base can influence the extent of homocoupling.[6] An empirical screen of bases (e.g., triethylamine, diisopropylamine) may be necessary for optimization.
Q3: I'm trying to form a Grignard or organolithium reagent, but the reaction is failing or giving very low yields. What are the likely causes?
A3: The presence of the reactive chloromethyl group on the same molecule makes the formation of these powerful organometallic reagents exceptionally challenging.
-
Intra/Intermolecular Quenching: The newly formed Grignard or aryllithium species is a potent nucleophile and can react with the electrophilic chloromethyl group of another molecule, or even intramolecularly, leading to oligomerization or decomposition.[7]
-
Reaction with Magnesium: The benzylic chloride can also react directly with the magnesium turnings, leading to a complex mixture of products.[8]
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, it is imperative to not only identify problems but to explain their root causes and provide logically sound, scientifically validated solutions.
Pillar 1: Expertise & Experience - Understanding the Causality
Side Reaction: Dimerization/Polymerization via the Chloromethyl Group
The benzylic chloride moiety (-CH₂Cl) is a potent electrophile, susceptible to nucleophilic attack. In the absence of a more reactive nucleophile, or under conditions of elevated temperature, molecules of this compound can react with each other, leading to the formation of dimers and higher-order oligomers.
Caption: Self-reaction leading to polymerization.
Preventative Measures:
-
Low Temperature: Conduct reactions at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Controlled Addition: If your reaction involves adding a nucleophile, add it slowly to the solution of this compound. This maintains a low concentration of the starting material, minimizing its chance to self-react.
-
Reaction Time: Monitor the reaction closely and work it up promptly upon completion.
Side Reaction: Halogen-Metal Exchange in Lithiation Reactions
When attempting to form an aryllithium species, for example by reaction with n-butyllithium, a common side reaction is halogen-metal exchange, where the lithium reagent swaps with one of the halogens (typically iodine or bromine) instead of abstracting a proton.[9]
References
- 1. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 4-Bromo-2-(chloromethyl)-1-iodobenzene Reaction Products
Welcome to the technical support guide for the purification of 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS No. 1261817-10-0). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during the purification process.
Section 1: Understanding the Impurity Profile - FAQs
A successful purification begins with understanding what you are trying to remove. The synthesis of this compound, typically via a Blanc chloromethylation or a related electrophilic substitution, can generate several predictable side products.[1][2]
Q1: What are the most common impurities I should expect from my reaction?
A1: The crude product mixture is rarely clean. Based on the common reaction mechanism, you should anticipate the following impurities. Their relative polarity compared to the desired product is a critical factor in selecting a purification strategy.
| Impurity Name | Structure (Representative) | Formation Mechanism | Relative Polarity vs. Product |
| Diarylmethane Side Product | C₁₄H₁₀Br₂I₂ (example) | Friedel-Crafts alkylation of the starting material or product by the newly formed, reactive chloromethyl group.[1] | Less Polar |
| Unreacted Starting Material | 1-Bromo-3-iodobenzene | Incomplete reaction. | Less Polar |
| Benzyl Alcohol Intermediate | C₇H₆BrIO | Incomplete conversion of the intermediate alcohol to the final chloride under the reaction conditions.[1] | More Polar |
| Bis(chloromethyl) Ether (BCME) | C₂H₄Cl₂O | A common, highly carcinogenic byproduct of reactions using formaldehyde and HCl.[1][3] | Similar Polarity |
| Di-chloromethylated Product | C₈H₆BrCl₂I | Over-reaction on the aromatic ring, especially under harsh conditions. | More Polar |
Q2: My reaction involves chloromethylation. Are there any specific hazardous byproducts I need to be aware of?
A2: Yes, this is a critical safety consideration. The Blanc chloromethylation reaction is notorious for producing bis(chloromethyl) ether (BCME) as a byproduct.[1] BCME is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood.
Before beginning purification, it is advisable to quench the crude reaction mixture to neutralize residual BCME. This can be achieved by carefully adding the reaction mixture to a cold, stirred solution of aqueous ammonia. However, be aware that basic conditions can also hydrolyze your desired product (a benzyl chloride) to the corresponding benzyl alcohol. Therefore, this quenching step is a trade-off between safety and yield; it should be performed rapidly and at low temperatures.
Section 2: Primary Purification Strategies & Protocols
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities identified in your initial analysis (e.g., by Thin Layer Chromatography - TLC).
Caption: General workflow for purification of this compound.
Purification by Recrystallization
Recrystallization is the method of choice when your crude material is already relatively pure (>85%) and the impurities have significantly different solubility profiles from the product.[4]
Q3: My crude NMR shows one major product. Is recrystallization a good option?
A3: Yes. If the impurities are minor, recrystallization is an efficient and scalable purification method. The key is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold.[5]
Q4: How do I select an appropriate solvent for recrystallization?
A4: The principle of "like dissolves like" is a good starting point. Given the polyhalogenated aromatic structure, solvents of intermediate polarity are often effective. You must test this on a small scale.
| Solvent/System | Boiling Point (°C) | Rationale & Use Case |
| Hexane / Ethyl Acetate | ~69-77 °C | A classic nonpolar/polar pair. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.[6] |
| Toluene / Hexane | ~69-111 °C | Good for aromatic compounds. The toluene can help solubilize the product while hexane acts as the anti-solvent. |
| Ethanol | 78 °C | A polar protic solvent that can be effective if impurities are very non-polar.[6] |
| Isopropanol | 82 °C | Similar to ethanol, but slightly less polar. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of your chosen solvent. Heat to see if it dissolves. If it dissolves readily in the cold solvent, the solvent is unsuitable. If it dissolves when hot but not cold, it is a good candidate.
-
Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
A5: Oiling out occurs when the solute's melting point is lower than the solution's temperature or when the solution is supersaturated with impurities.[5][8] Try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to reduce saturation, and allowing it to cool even more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[8]
Purification by Flash Column Chromatography
Flash chromatography is the most powerful technique for separating complex mixtures or isomers with similar polarities.[10]
Q6: My TLC shows multiple spots close together. How should I approach column chromatography?
A6: This situation requires flash chromatography for effective separation. The key is developing an appropriate mobile phase (eluent) that provides good separation on a TLC plate before scaling up to the column.
Step-by-Step Flash Chromatography Protocol
-
Solvent System Selection: On a TLC plate, test various solvent systems. A good system will move the desired product to an Rf (retention factor) of ~0.3-0.4 and show maximum separation from all impurities. For this compound, start with low-polarity mixtures like 2-5% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in pure hexane.[10] Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.[8] This "dry loading" method typically yields better separation than loading a liquid sample.
-
Elution: Begin eluting with a low-polarity solvent (e.g., pure hexane). Gradually increase the polarity of the eluent according to your TLC development (e.g., moving from 1% to 5% ethyl acetate in hexane). This is known as a gradient elution.[8]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Q7: I'm observing poor separation between my product and a less-polar impurity. How can I improve resolution?
A7: This is a common challenge, especially with the diarylmethane byproduct.
-
Reduce Polarity: Use a less polar eluent system overall. Even a small change from 3% to 2% ethyl acetate in hexane can significantly improve separation.
-
Use Toluene: For separating aromatic compounds, substituting hexane with toluene in the eluent can improve resolution due to π-π stacking interactions between the solvent and your compounds.[11]
-
Check Column Load: Overloading the column is a frequent cause of poor separation.[11] As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
Section 3: Troubleshooting Decision Guide
Use this guide to diagnose and solve specific purification issues.
Caption: A troubleshooting guide for common purification issues.
Q8: The purified product appears as an off-white solid but slowly develops a yellow or brown tint. Why?
A8: Halogenated compounds, particularly those containing iodine, can be sensitive to light and air, leading to decomposition that releases trace amounts of elemental iodine (I₂), causing discoloration.[9] To ensure long-term stability, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a freezer (-20 °C is recommended).[12][13] If discoloration occurs during the workup, washing the organic layer with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate can help remove halogen-related impurities.[9]
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
Stability and storage of "4-Bromo-2-(chloromethyl)-1-iodobenzene"
Technical Support Center: 4-Bromo-2-(chloromethyl)-1-iodobenzene
Welcome to the technical support guide for this compound (CAS No: 1261817-10-0). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile chemical building block. Given its unique structure featuring multiple reactive sites, understanding its stability and reactivity is paramount for successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored at refrigerated temperatures, specifically between 0-8 °C.[1] It is crucial to store it in a tightly sealed container to prevent moisture ingress.[2] Additionally, the compound is light-sensitive and should be kept in a shaded area or an amber vial to prevent photodegradation.[3][4] For extended storage, blanketing with an inert gas like argon or nitrogen is highly recommended to protect against slow degradation from atmospheric moisture and oxygen.
Q2: What is the expected appearance of a fresh, high-purity sample?
A2: A high-purity (typically >97%) sample of this compound should be an off-white solid.[1] Any significant deviation, such as a pronounced yellow or brown coloration, may indicate degradation.
Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?
A3: This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation upon inhalation of its dust or vapors.[1] Therefore, standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
Q4: Is this compound sensitive to air or moisture?
A4: Yes. The primary point of instability is the chloromethyl group. This functional group is a benzylic halide, which is highly susceptible to nucleophilic substitution reactions.[6][7] Trace amounts of water in the air or in solvents can hydrolyze the compound to the corresponding benzyl alcohol, (4-bromo-2-iodo-phenyl)methanol. This is a common source of impurity and can significantly impact reaction yields.
Q5: What solvents are compatible with this compound for storage or reactions?
A5: Use only anhydrous (dry) aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM). Avoid protic solvents like methanol or ethanol, as they are nucleophiles and can react with the benzylic chloride to form ether byproducts.[8] Always ensure your solvents are freshly dried and your glassware is flame- or oven-dried before use.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides in-depth solutions to specific problems that may arise during experimentation.
Problem: My reaction yield is unexpectedly low, and I observe multiple byproducts in my TLC/LC-MS analysis.
This is a common issue stemming from the compound's multiple reactive sites and potential for degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Causality Explained:
-
Reagent Degradation: As established, the benzylic chloride is the most likely point of failure. Hydrolysis from improper storage is the primary suspect. If your starting material is already compromised, the reaction is destined for a low yield.
-
Reaction with Solvents/Trace Nucleophiles: Benzylic halides are reactive intermediates.[9] If your reaction contains trace water, amines, or alcohols, they will compete with your desired nucleophile, leading to a mixture of products. For instance, using a base like sodium hydroxide in a non-anhydrous solvent will rapidly convert your starting material to the benzyl alcohol.
-
Problem: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) and observe a mixture of products or reaction at the wrong site. How can I achieve regioselectivity?
This issue arises from the differential reactivity of the three halogen-carbon bonds and the benzylic chloride.
Caption: Differential reactivity sites on the molecule.
-
Expert Guidance for Regioselectivity:
-
For Cross-Coupling at Aryl Positions: The reactivity order for oxidative addition to a metal catalyst (like Palladium(0)) is generally C–I > C–Br > C–Cl .[10] To selectively react at the iodine, use mild reaction conditions (e.g., lower temperatures, specific ligands like SPhos or XPhos) that are sufficient to activate the C-I bond but not the C-Br bond. To react at both the C-I and C-Br positions, more forcing conditions may be required. The aryl C-Cl bond is typically unreactive under standard cross-coupling conditions unless specialized catalysts are used.[11]
-
For Nucleophilic Substitution at the Benzylic Position: The benzylic C-Cl bond is highly activated towards SN1 and SN2 reactions and will react readily with nucleophiles (e.g., amines, cyanides, alkoxides).[7][12] These reactions typically occur at lower temperatures than cross-coupling and do not require a metal catalyst.
-
Avoiding Side Reactions: If your goal is cross-coupling, ensure your reaction mixture is free of strong nucleophiles that could attack the benzylic chloride. Conversely, if you are targeting the benzylic position, avoid conditions (metal catalysts, high temperatures) that could trigger unwanted aryl coupling.
-
Part 3: Protocols and Data Summary
Protocol: Recommended Handling and Aliquoting Procedure
This protocol is designed to preserve the integrity of the compound upon receipt and during use.
-
Initial Receipt: Upon receiving the product, immediately transfer it to a refrigerator set to 0-8 °C. Do not open it until it has thermally equilibrated with the ambient temperature inside a desiccator or glovebox to prevent condensation of moisture onto the solid.
-
Inert Atmosphere Handling: Perform all weighing and aliquoting inside a glovebox or under a positive pressure stream of an inert gas (argon or nitrogen).
-
Use of Anhydrous Equipment: Use only oven-dried glassware and dry, stainless-steel spatulas.
-
Solvent Preparation: If making a stock solution, use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs apparatus).
-
Sealing and Storage: After aliquoting, purge the headspace of the original container and any new vials with inert gas before tightly sealing with a paraffin-wrapped cap. Return immediately to refrigerated storage.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 1261817-10-0 | [1][13] |
| Molecular Formula | C₇H₅BrClI | [1] |
| Molecular Weight | 331.38 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 0-8 °C | [1] |
| Key Sensitivities | Light, Moisture | [3][4] |
| Incompatible Agents | Strong oxidizing agents, Water, Nucleophiles (alcohols, amines) | [14] |
References
- 1. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sodiumiodide.net [sodiumiodide.net]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the multi-halogenated substrate, 4-Bromo-2-(chloromethyl)-1-iodobenzene . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This substrate, with its distinct hierarchy of reactive sites, presents a unique opportunity for selective functionalization, but also demands a nuanced approach to achieve high yields of the desired product.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the reactivity of this compound in palladium-catalyzed cross-coupling.
Q1: What is the expected order of reactivity for the different halogen atoms on the substrate in a Suzuki coupling reaction?
The reactivity of organic halides in the oxidative addition step of the Suzuki coupling catalytic cycle is critically dependent on the carbon-halogen bond dissociation energy.[1][2][3] For aryl halides, the established reactivity trend is:
C–I > C–OTf > C–Br >> C–Cl [2][3][4]
Therefore, for this compound, the palladium catalyst will preferentially insert into the carbon-iodine bond under carefully controlled conditions. The carbon-bromine bond is significantly less reactive, and the aryl carbon-chlorine bond (not present) would be even more inert. The benzylic carbon-chlorine bond (Csp³–Cl) has a different reactivity profile and is generally less reactive than C-I or C-Br bonds in typical Suzuki conditions, though it can be activated with specific catalyst systems.[5]
Q2: How can I achieve selective mono-coupling at the iodine position?
Achieving high chemoselectivity is the primary challenge with this substrate. The key is to exploit the intrinsic reactivity difference between the C-I and C-Br bonds.[6] Success hinges on choosing reaction conditions that are vigorous enough to activate the C-I bond but mild enough to leave the C-Br and C-CH₂Cl bonds untouched.
Key strategies include:
-
Mild Reaction Temperatures: Start at room temperature and gently increase only if necessary. Higher temperatures can begin to activate the C-Br bond, leading to di-substituted products.
-
Judicious Catalyst/Ligand Choice: Use a catalyst system known for high activity at lower temperatures. Ligands play a crucial role in modulating the catalyst's reactivity and selectivity.[7][8][9]
-
Controlled Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent subsequent reaction at the bromine position.
Q3: Can the benzylic chloromethyl group (–CH₂Cl) interfere with the reaction?
Yes, the chloromethyl group is a sensitive functionality that requires consideration.
-
Base Sensitivity: While the C-Cl bond itself is relatively inert to the palladium catalyst under these conditions, the benzylic protons are acidic and can be deprotonated by very strong bases, potentially leading to side reactions. Furthermore, strong nucleophilic bases could cause direct substitution of the chloride. It is therefore advisable to avoid strong bases like alkoxides (e.g., NaOtBu) or hydroxides (NaOH, KOH).[10]
-
C(sp³)–Cl Bond Activation: While less common, some highly active palladium catalyst systems, particularly those designed for C-Cl bond activation or alkyl-halide coupling, could potentially activate the benzylic chloride.[3][5] However, standard Suzuki conditions for aryl halides are unlikely to cause significant interference.
Q4: What is the primary role of the base, and which types are recommended for this substrate?
The base is essential in the Suzuki catalytic cycle. Its main function is to activate the boronic acid, forming a more nucleophilic borate species ([R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium complex.[2][10]
For this specific substrate, the choice of base is critical to preserving the chloromethyl group.
-
Recommended Bases: Mild inorganic bases are strongly preferred.
-
Potassium Carbonate (K₂CO₃): A common and effective choice.
-
Potassium Phosphate (K₃PO₄): An excellent choice for sensitive substrates, often used under anhydrous conditions to minimize protodeboronation.[10]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, known for promoting high yields in challenging couplings.[11]
-
-
Bases to Avoid: Strong bases like NaOH, KOH, and sodium ethoxide should be avoided due to the risk of side reactions with the chloromethyl group.[10]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low to no conversion of the starting material.
-
Possible Cause A: Inactive Catalyst or Ligand
-
Explanation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.[4] Phosphine ligands are also prone to oxidation.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvent(s) (including water) by sparging with argon or nitrogen for at least 30 minutes.[12] Assemble your reaction under a positive pressure of an inert gas.
-
Use Fresh Reagents: Use a fresh bottle of palladium catalyst and ligand. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is of high quality, as it must be reduced in situ to the active Pd(0) form.[1]
-
Select an Appropriate Catalyst System: For challenging or sluggish reactions, consider using pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or highly active pre-catalyst systems employing Buchwald ligands (e.g., SPhos, XPhos).[10][13]
-
-
-
Possible Cause B: Insufficient Reaction Temperature
-
Explanation: While selectivity requires mild conditions, the reaction must have sufficient thermal energy to overcome the activation barrier for oxidative addition.
-
Troubleshooting Steps:
-
If the reaction is clean but stalled at room temperature, gradually increase the temperature to 40-60 °C and monitor progress.
-
Consider switching to a higher-boiling solvent like dioxane or toluene if more thermal energy is required, but be mindful that this increases the risk of reacting the C-Br bond.[14]
-
-
Problem 2: A mixture of products is formed, including di-substituted biaryls (coupling at both C-I and C-Br).
-
Possible Cause: Reaction Conditions are too Forcing
-
Explanation: High temperatures or prolonged reaction times can provide enough energy to activate the less reactive C-Br bond after the C-I bond has already coupled.
-
Troubleshooting Steps:
-
Lower the Temperature: If you are running the reaction at elevated temperatures (e.g., 80-100 °C), reduce it significantly. Attempt the reaction at room temperature first.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the mono-iodo-coupled product is maximized and the starting material is consumed, quench the reaction immediately.
-
Use a Milder Base: A less active base may slow the overall catalytic turnover, potentially improving selectivity between the two sites.
-
-
Problem 3: Significant formation of side products like homocoupled boronic acid (R-R) or protodeboronation (starting material returns as 4-bromo-2-(chloromethyl)toluene).
-
Possible Cause A: Presence of Oxygen (Homocoupling)
-
Possible Cause B: Protodeboronation
-
Explanation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton from a source like water. It is often exacerbated by high temperatures and strong aqueous bases.[4][10]
-
Troubleshooting Steps:
-
Use an Anhydrous Base: Employ an anhydrous, powdered base like K₃PO₄ or Cs₂CO₃ with an anhydrous solvent (e.g., toluene, dioxane).[10]
-
Use a Boronic Ester: Convert your boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These are more resistant to protodeboronation and release the boronic acid slowly into the reaction medium.[1][4]
-
-
Visualization of the Synthetic Challenge
The following workflow illustrates the desired selective reaction pathway and potential undesired outcomes when coupling with this compound.
Caption: Decision workflow for the selective Suzuki coupling of this compound.
Recommended Starting Conditions & Protocols
This table provides validated starting points for achieving selective mono-arylation at the C-I position. Optimization may be required for your specific boronic acid.
| Parameter | Condition A: General Purpose | Condition B: For Sensitive Substrates | Condition C: High Activity |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | None | SPhos (2-4 mol%) | None (precatalyst) |
| Base | K₂CO₃ (2.0 equiv) | Anhydrous K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane / H₂O (4:1) | Anhydrous Toluene | 2-MeTHF / H₂O (10:1) |
| Temperature | 50-80 °C | 60-90 °C | Room Temp to 40 °C |
| Notes | A classic, reliable system. Ensure catalyst is high quality. | Excellent for minimizing protodeboronation and protecting base-sensitive groups.[10] | Highly active catalyst for rapid conversion at low temperatures, enhancing selectivity. |
Experimental Protocol 1: General Procedure for Selective Mono-Coupling
This protocol is a robust starting point based on Condition A.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with the inert gas three times.[15]
-
Via syringe, add the degassed solvent system (Dioxane and Water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the complete consumption of the starting material.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-coupled product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-2-(chloromethyl)-1-iodobenzene
Answering the user's request to create a technical support center for catalyst poisoning in reactions with "4-Bromo-2-(chloromethyl)-1-iodobenzene".
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This polyhalogenated compound is a versatile building block, but its distinct functional groups present unique challenges in transition-metal catalysis, particularly concerning catalyst deactivation. This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common issues encountered when using this compound in catalytic reactions, particularly palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck).
Q1: My Suzuki-Miyaura reaction is failing or showing very low conversion. What are the most likely causes related to this specific substrate?
A1: Low or no conversion with this substrate typically points to rapid catalyst deactivation. The primary culprits are related to the three distinct halide-containing functional groups and potential impurities.
-
Halide-Induced Poisoning: The high concentration of halide ions (I⁻, Br⁻, Cl⁻) in the reaction mixture, especially from the highly reactive C-I bond, can poison the palladium catalyst. Halide ions can coordinate strongly to the palladium center, forming stable, catalytically inactive palladate complexes.[1][2]
-
Impurity-Driven Deactivation: Synthesis of the starting material can introduce trace impurities, such as sulfur or other nucleophilic species, which are potent catalyst poisons.[3][4] Even seemingly minor impurities in reagents or solvents can shut down the catalytic cycle.[5][6]
-
Side Reactions of the Chloromethyl Group: The benzylic chloride can undergo side reactions, such as reaction with the base or nucleophiles, creating byproducts that may coordinate to and inhibit the catalyst.
Q2: I am trying to perform a selective reaction at the C-I bond, but I'm seeing a complex mixture of products and catalyst death. Why?
A2: The reactivity order for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[7][8] While this high reactivity of the C-I bond is desirable for selectivity, it also means that iodide ions (I⁻) are rapidly released into the reaction. Iodide is a particularly strong poison for palladium catalysts compared to bromide or chloride. It can occupy coordination sites on the palladium center, hindering the subsequent steps of the catalytic cycle, such as transmetalation or reductive elimination.
Q3: Can the chloromethyl group directly poison the palladium catalyst?
A3: Yes, although it's a less common pathway than poisoning by aryl halides, the chloromethyl group can contribute to catalyst deactivation in several ways:
-
Direct Oxidative Addition: While less favorable than addition to the C-I or C-Br bond, oxidative addition into the benzylic C-Cl bond can occur, leading to undesired catalytic cycles and byproducts.
-
Ligand Scrambling/Coordination: The chloromethyl group or its reaction byproducts can act as ligands, coordinating to the palladium center and inhibiting its activity.
-
Base-Induced Decomposition: In the presence of a strong base, the chloromethyl group could potentially form a benzylic carbene or other reactive species that could interact with and deactivate the catalyst.
Q4: My reaction is producing significant amounts of homocoupled products (biphenyls or diynes) instead of the desired cross-coupled product. Is this a sign of catalyst poisoning?
A4: Yes, the formation of homocoupled products is often linked to issues within the catalytic cycle that can be exacerbated by catalyst deactivation. For instance, in Sonogashira couplings, competing homocoupling (Glaser coupling) can be induced by the presence of oxygen and the copper co-catalyst.[9] In Suzuki reactions, if the transmetalation step is slow—a common consequence of catalyst poisoning where active sites are blocked—the organoboronic acid can homocouple. Similarly, the aryl halide can undergo reductive processes leading to its own homocoupling. Addressing the root cause of catalyst inhibition is key to minimizing these side reactions.
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides structured approaches to identify and solve specific catalyst poisoning issues.
Guide 1: Diagnosing the Source of Catalyst Deactivation
Use this workflow to systematically pinpoint the cause of reaction failure.
Caption: Troubleshooting workflow for reaction failure.
Guide 2: Mitigation Strategies for Halide-Induced Poisoning
Halide ions, particularly iodide, are a primary cause of catalyst deactivation.
-
Choice of Ligand: This is the most critical factor. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][11]
-
Causality: The steric bulk of these ligands creates a protective "pocket" around the palladium center, which sterically hinders the coordination of excess halide ions.[10] Their strong electron-donating ability stabilizes the active Pd(0) state and promotes the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired catalytic cycle outcompete the deactivation pathways.
-
-
Use of Halide Scavengers: In some cases, additives like silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be used to precipitate excess halide ions, removing them from the solution. Caution: This can alter the reaction mechanism and should be used judiciously.
-
Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading can overcome a low level of poisoning. However, this is not an economical or scalable solution and does not address the root cause.
Guide 3: Addressing Issues from the Chloromethyl Group
To minimize side reactions from the benzylic chloride:
-
Choice of Base: Use a weaker, non-nucleophilic base. Sterically hindered bases or inorganic carbonates/phosphates (e.g., K₃PO₄, Cs₂CO₃) are often superior to hydroxides or alkoxides, which can cause hydrolysis or elimination of the chloromethyl group.
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can promote undesired side reactions involving the chloromethyl group.
-
Protecting Group Strategy: If the chloromethyl group is not required for the immediate transformation, consider if a precursor (e.g., a hydroxymethyl group) could be used and converted to the chloromethyl group in a subsequent step.
Part 3: Key Experimental Protocols
These protocols are designed to be self-validating systems for robust and reproducible results.
Protocol 1: Rigorous Solvent and Reagent Preparation
Feed purity is paramount in preventing catalyst poisoning.[12] This protocol ensures that common catalyst poisons like water and oxygen are minimized.
-
Solvent Purification:
-
Use a commercial solvent purification system (e.g., Grubbs-type) for anhydrous solvents.
-
Alternatively, distill solvents under an inert atmosphere (N₂ or Ar) from an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane; calcium hydride for toluene).
-
Store purified solvents over molecular sieves in a sealed flask under an inert atmosphere.
-
-
Degassing:
-
Transfer the required volume of solvent to the reaction flask via cannula or syringe.
-
Degas the solvent using one of the following methods:
-
Freeze-Pump-Thaw: For lower-boiling solvents, freeze the solvent with liquid N₂, apply a high vacuum, and then thaw. Repeat this cycle three times. This is the most effective method.
-
Sparge with Inert Gas: Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes.
-
-
-
Reagent Handling:
-
Use high-purity starting materials (≥97%).[13]
-
Handle all solid reagents (catalyst, ligand, base, boronic acid) in a glovebox or under a positive flow of inert gas.
-
Dry bases (e.g., K₃PO₄) in an oven (e.g., at 150 °C) under vacuum overnight before use.
-
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to mitigate catalyst poisoning when coupling at the C-I position of this compound.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium precatalyst/ligand system.
-
Recommended Catalyst System:
-
Palladium precatalyst: SPhos Pd G3 (1-2 mol%)
-
This precatalyst contains the bulky SPhos ligand, which is effective at preventing halide poisoning.[10]
-
-
-
Reagent Addition:
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add this compound (1.0 eq.) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A lack of progress after the initial phase is a strong indicator of catalyst death.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Data Summaries and Visualizations
Table 1: Potential Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Source | Mitigation Strategy |
| Halides | I⁻, Br⁻ | Substrate, Reagents | Use bulky, electron-rich ligands; Halide scavengers.[1][10] |
| Sulfur Compounds | Thiols, Sulfides, H₂S | Impurities in reagents/solvents | High-purity reagents; Feed purification.[3][12] |
| Oxygen | O₂ | Atmospheric leak | Rigorous inert atmosphere techniques.[6] |
| Water | H₂O | Wet solvents/reagents | Use anhydrous solvents and dry reagents.[14] |
| Coordinating Species | Amines, Phosphines (excess) | Impurities, Byproducts | Purify starting materials; Optimize ligand:metal ratio. |
Diagram 1: Key Pathways of Palladium Catalyst Poisoning
Caption: The desired catalytic cycle vs. common poisoning pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 13. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 14. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Welcome to the technical support center for 4-Bromo-2-(chloromethyl)-1-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging tri-functionalized building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselectivity in your reactions. Our goal is to provide you with the expertise and practical insights needed to control your synthetic outcomes with precision.
Understanding the Reactivity Landscape
The key to successfully employing this compound lies in understanding the distinct reactivity of its three functional groups: the aryl iodide, the aryl bromide, and the benzylic chloride. Each of these sites can be targeted selectively under the appropriate reaction conditions.
Reactivity Hierarchy
Generally, the order of reactivity for the three halogenated positions in this compound is as follows:
-
Aryl Iodide (C-I): The carbon-iodine bond is the longest and weakest among the aryl halides, making it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]
-
Benzylic Chloride (-CH₂Cl): This site is highly reactive towards nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate.[3][4][5]
-
Aryl Bromide (C-Br): The carbon-bromine bond is stronger than the C-I bond, making it less reactive in cross-coupling reactions.[1]
This inherent difference in reactivity provides the foundation for achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different halogenated positions on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of the aryl halides follows the trend of their bond dissociation energies: C-I > C-Br > C-Cl.[6] Therefore, the aryl iodide at the 1-position is the most reactive site, followed by the aryl bromide at the 4-position. The benzylic chloride at the 2-position is generally not reactive under these conditions, which typically favor the functionalization of sp²-hybridized carbon-halogen bonds over sp³-hybridized ones.
Q2: How can I achieve selective reaction at the iodine position?
A2: To selectively functionalize the C-I bond, you should employ mild reaction conditions that are sufficient to activate the C-I bond but not the C-Br bond. For instance, in a Sonogashira coupling, conducting the reaction at room temperature can favor the selective coupling at the more reactive aryl iodide position.[7] Similarly, for Suzuki couplings, using a palladium catalyst with a less electron-rich phosphine ligand can help achieve selectivity for the C-I bond.
Q3: What conditions are recommended for targeting the bromine position?
A3: To react at the C-Br bond, you typically need to first functionalize the more reactive C-I bond. Once the iodine has been replaced, you can then employ more forcing reaction conditions (e.g., higher temperatures, more electron-rich and bulky phosphine ligands) to activate the C-Br bond for a second cross-coupling reaction.
Q4: How can I selectively functionalize the benzylic chloride position without affecting the aryl halides?
A4: The benzylic chloride is susceptible to nucleophilic attack. To target this position selectively, you can use classic S_N1 or S_N2 reaction conditions with a suitable nucleophile (e.g., amines, alcohols, thiols, or cyanide). These reactions are typically performed under conditions that do not involve a palladium catalyst, thus leaving the aryl halide bonds intact. Benzylic halides are significantly more reactive towards nucleophilic substitution than aryl halides.[3][4][5][8]
Q5: Is it possible to perform a Grignard reaction with this molecule? If so, which position will react?
A5: Formation of a Grignard reagent is possible. The reactivity of organic halides with magnesium follows the order R-I > R-Br > R-Cl.[9] Therefore, the aryl iodide will preferentially react with magnesium to form the Grignard reagent. It is crucial to use anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[10][11][12]
Troubleshooting Guides
Guide 1: Issues with Selective Suzuki Coupling at the C-I Position
Problem: Low yield or a mixture of products with reaction at both C-I and C-Br positions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. | Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Br bond, leading to a loss of selectivity. |
| Palladium catalyst/ligand system is too reactive. | Use a less reactive palladium catalyst or a less electron-rich phosphine ligand. For example, consider using Pd(PPh₃)₄. | Highly active catalyst systems can be less selective and may catalyze the reaction at both halogen sites. |
| Reaction time is too long. | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. | Extended reaction times can lead to the slow reaction of the C-Br bond, even under mild conditions. |
Guide 2: Unwanted Reaction at the Benzylic Chloride Position
Problem: During a cross-coupling reaction, the benzylic chloride is unexpectedly substituted by the base or solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Use of a nucleophilic base. | Switch to a non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. | Strong, nucleophilic bases can directly displace the benzylic chloride. |
| Use of a nucleophilic solvent. | Employ a non-nucleophilic solvent like toluene, dioxane, or THF. | Protic or nucleophilic solvents can participate in solvolysis reactions with the reactive benzylic chloride. |
| High reaction temperatures. | Run the reaction at the lowest possible temperature that allows for efficient cross-coupling. | Higher temperatures increase the rate of nucleophilic substitution at the benzylic position. |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C-I Position
This protocol is designed for the selective coupling of a terminal alkyne at the aryl iodide position.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous THF or DMF
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF or DMF.
-
Add triethylamine (2.0 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Nucleophilic Substitution at the Benzylic Chloride Position
This protocol describes the substitution of the benzylic chloride with an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is slow.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Reactivity Hierarchy and Selective Functionalization
Caption: Decision tree for selective functionalization.
Diagram 2: Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization workflow.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Solved a) Explain why a C-I bond is longer and weaker than | Chegg.com [chegg.com]
- 3. brainly.in [brainly.in]
- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 5. quora.com [quora.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. adichemistry.com [adichemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Welcome to the technical support guide for 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS No. 1261817-10-0). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this versatile, tri-halogenated building block. As a highly functionalized aromatic compound, its purity is critical for the success of subsequent synthetic steps in pharmaceutical and materials science research. This guide is designed to help you diagnose and resolve common purity issues encountered during your work.
Section 1: Troubleshooting Common Purity Issues
Researchers often face challenges with impurities that can arise from synthesis, workup, or storage. The following section addresses the most frequent problems in a direct question-and-answer format.
Initial Diagnosis Workflow
Before attempting any purification, a quick analysis of the crude material is essential. This workflow helps guide your decision-making process.
Caption: Diagnostic workflow for purifying crude this compound.
Q1: My ¹H NMR spectrum shows a singlet at ~4.8 ppm, and my TLC plate shows a spot at the baseline. What is this impurity and how do I remove it?
A1: This is a classic sign of hydrolysis. The primary impurity is almost certainly the corresponding benzyl alcohol, (4-bromo-1-iodophenyl)methanol .
-
Causality & Expertise: The chloromethyl group on your target compound is a benzylic halide. Benzylic halides are highly susceptible to nucleophilic substitution, particularly hydrolysis (reaction with water).[1][2] This can occur if there is residual water in your reaction solvents, during aqueous workup, or even from atmospheric moisture during storage, especially if acidic or basic traces are present. The resulting alcohol is significantly more polar than the starting benzylic chloride, which is why it sticks to the baseline on a silica TLC plate and its -CH ₂OH proton signal is shifted downfield in the NMR spectrum compared to the -CH ₂Cl signal.
-
Trustworthy Protocol: The most robust method for removing this polar impurity is flash column chromatography . The difference in polarity is large enough to achieve excellent separation.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexanes is typically effective.
-
Execution: Your target compound will elute first, while the polar alcohol impurity will be strongly retained by the silica and elute much later. Monitor the fractions by TLC to ensure a clean separation. See Protocol 1 for a detailed procedure.
-
Q2: My analysis shows a less polar impurity that runs higher than my product on a TLC plate. What is the likely source?
A2: This is likely an unreacted starting material or a side product with fewer functional groups.
-
Causality & Expertise: A common precursor for the synthesis of your target compound would be 4-bromo-1-iodobenzene. If the chloromethylation reaction did not go to completion, you would have this precursor left over. Being a simple di-halogenated aromatic ring without the polar chloromethyl group, it is significantly less polar than your product and will travel faster (higher Rf) on a TLC plate.
-
Trustworthy Protocol: Both column chromatography and recrystallization are viable options here.
-
Flash Column Chromatography: As described in A1, this method is very effective. The non-polar impurity will elute very quickly in a low-polarity solvent system (e.g., 100% hexanes), well ahead of your desired product.
-
Recrystallization: This can be a highly efficient method if the impurity level is not excessively high. The key is to find a solvent in which your product's solubility has a steep temperature dependence, while the impurity is either very soluble or insoluble. See Protocol 2 for guidance on solvent screening. Hexanes or a hexane/dichloromethane mixture are good starting points.[3]
-
Q3: My product is an off-white or yellowish solid, but the literature reports it as a white solid. What causes this and is it a concern?
A3: The color is often due to trace amounts of residual halogen (iodine or bromine) or minor degradation products.
-
Causality & Expertise: Iodine and bromine, which may be present from the synthesis, can impart a yellow or brownish color.[3] Additionally, benzylic halides can be sensitive to light and air over time, potentially forming colored oligomeric impurities. While a slight off-white color might not significantly impact purity (>97%), a distinct yellow or brown color indicates the presence of impurities that should be removed.
-
Trustworthy Protocol:
-
Aqueous Wash: Before concentration, wash the crude product (dissolved in a solvent like ethyl acetate or dichloromethane) with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench and remove any residual I₂ or Br₂.[3]
-
Recrystallization: This is the most effective method for removing minor colored impurities and achieving a high-purity, crystalline white solid. An activated carbon (charcoal) treatment can be added during the recrystallization process to adsorb colored impurities.
-
Storage: To prevent future discoloration, store the purified product at low temperature (0-8 °C is recommended), protected from light, and under an inert atmosphere like nitrogen or argon.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The table below summarizes the most probable impurities, their source, and how to identify them.
| Impurity Name | Structure | Common Source | Analytical Signature (¹H NMR & TLC) |
| (4-bromo-1-iodophenyl)methanol | R-CH₂OH | Hydrolysis of the product | NMR: Singlet at ~4.8 ppm (-CH₂OH). TLC: Baseline spot (low Rf). |
| 4-Bromo-1-iodobenzene | Ar-H | Incomplete chloromethylation | NMR: Absence of ~4.6 ppm singlet. TLC: High Rf spot. |
| Bis(4-bromo-1-iodobenzyl) ether | R-CH₂-O-CH₂-R | Dimerization during synthesis/storage | NMR: Complex new signals. TLC: Spot with Rf close to the product. |
| Residual Halogens (I₂, Br₂) | N/A | Bromination/Iodination steps | Appearance: Yellow/brown color. Not typically seen in NMR/TLC. |
Q2: How can I proactively prevent the formation of the (4-bromo-1-iodophenyl)methanol impurity?
A2: Prevention is always better than removal. The key is rigorous control of water.[1]
-
Use Anhydrous Conditions: Ensure all solvents are thoroughly dried (e.g., using molecular sieves) and reactions are run under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Perform the reaction and workup at the lowest effective temperature to slow the rate of hydrolysis.
-
Minimize Reaction/Workup Time: Reduce the compound's exposure time to any potentially aqueous or acidic/basic conditions.
-
Non-Aqueous Workup: If the reaction chemistry allows, consider a non-aqueous workup to avoid hydrolysis altogether.
Q3: What is the single best method for purifying this compound to >99% purity?
A3: For achieving the highest purity, especially when dealing with a mix of polar and non-polar impurities, flash column chromatography is the gold standard. It offers the best resolution and is highly versatile.[5][6] A subsequent recrystallization of the pooled, pure fractions can further enhance purity and provide a stable, crystalline final product.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol describes a standard procedure for purifying approximately 1-2 grams of crude material.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material).
-
Insert a small plug of glass wool at the bottom and add a thin layer (0.5 cm) of sand.
-
Prepare a slurry of silica gel (approx. 50-60 g) in 100% hexanes. Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly. Drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7][8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1.5 g) in a minimal amount of dichloromethane (DCM).
-
Add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with 100% hexanes, collecting fractions (e.g., 20 mL per fraction). This will elute any very non-polar impurities.
-
Prepare a gradient of ethyl acetate (EtOAc) in hexanes. A typical gradient might be:
-
2% EtOAc in Hexanes (5 column volumes)
-
5% EtOAc in Hexanes (5-10 column volumes)
-
10% EtOAc in Hexanes (until all product has eluted)
-
-
The target compound, this compound, typically elutes at an Rf of ~0.3-0.4 in 10% EtOAc/Hexanes.
-
-
Monitoring and Collection:
-
Spot every few fractions onto a TLC plate and visualize under UV light (254 nm).
-
Once the product begins to elute, collect all fractions that show a single, clean spot corresponding to the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
This method is excellent for removing small amounts of impurities and for final polishing after chromatography.
-
Solvent Screening (Small Scale):
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (see table below) to each tube.
-
Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound when hot but show poor solubility when cool.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent system.[9]
-
| Solvent System | Polarity | Comments |
| Hexanes or Heptane | Non-polar | Good starting point. May need a co-solvent. |
| Isopropanol / Ethanol | Polar Protic | Good for many aromatic compounds. |
| Acetonitrile | Polar Aprotic | Can be effective for compounds with aromatic rings.[3] |
| Toluene | Non-polar | Higher boiling point, may yield good crystals on slow cooling. |
| Hexanes / DCM | Mixture | A common mixture. Dissolve in minimal hot DCM, add hot hexanes until cloudy, then clarify with a drop of DCM and cool. |
-
Bulk Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or solvent system) portion-wise while heating and stirring until the solid just dissolves. Do not add excessive solvent.
-
If the solution is colored, this is the point to add a small amount of activated charcoal, heat for another 2-3 minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Strategic Guide for Advanced Synthesis: 4-Bromo-2-(chloromethyl)-1-iodobenzene vs. Alternative Halobenzene Building Blocks
For the discerning researcher in medicinal chemistry and materials science, the selection of a molecular scaffold is a decision that dictates the trajectory of a synthetic campaign. The ideal building block is not merely a starting point but a strategic tool, offering a blend of reactivity, selectivity, and versatility. Among the vast array of halobenzenes, 4-Bromo-2-(chloromethyl)-1-iodobenzene emerges as a uniquely powerful reagent. This guide provides an in-depth, objective comparison of this trifunctional scaffold against other common halobenzene building blocks, supported by experimental insights to empower chemists in the rational design of complex molecular architectures.
The Strategic Advantage: Unpacking this compound
This compound is distinguished by the orthogonal reactivity of its three functional handles. This trifurcation of reactivity allows for a programmed, sequential approach to molecular elaboration, a highly desirable trait in modern synthesis.
-
Hierarchical Cross-Coupling: The core advantage lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine (C-Br) bond.[1][2] This intrinsic difference enables highly selective functionalization at the iodo-position under mild conditions, leaving the bromo-position untouched for a subsequent, distinct cross-coupling event.[3][4]
-
Nucleophilic Functionalization: The third point of diversity is the benzylic chloride (chloromethyl group). As a primary benzylic halide, this moiety is highly activated towards nucleophilic substitution (SN2) reactions, readily reacting with a wide range of nucleophiles (amines, alcohols, thiols, etc.) to introduce diverse side chains.[5][6] This reactivity is orthogonal to the palladium-catalyzed transformations at the C-I and C-Br positions.
This combination of three distinct, selectively addressable reactive sites on a single, readily available scaffold minimizes the need for convoluted protecting group strategies and shortens synthetic sequences.
Comparative Analysis with Other Halobenzene Scaffolds
The true value of this compound is best understood when benchmarked against its structural cousins.
Dihalobenzene Precursors: The Foundation
Dihalobenzenes are the workhorses of sequential synthesis, but they inherently offer fewer points for diversification.
| Building Block | Key Features & Reactivity Order | Common Applications | Strategic Limitations |
| 1-Bromo-4-iodobenzene | C-I > C-Br | Foundational for sequential Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[7] | Limited to two points of diversification directly on the aromatic core. Lacks a handle for SN2-type reactions. |
| 1,4-Dibromobenzene | C-Br ≈ C-Br | Synthesis of symmetrical biaryls; can be used for mono-coupling under carefully controlled conditions. | Achieving selective mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products. |
| 1-Chloro-4-iodobenzene | C-I >> C-Cl | Offers the highest degree of selectivity for the initial coupling at the iodo-position. | The C-Cl bond is significantly less reactive and often requires harsher conditions or specialized, bulky phosphine ligands for subsequent coupling.[2] |
Alternative Trisubstituted Arenes: A Shift in Functionality
Other trisubstituted building blocks offer different combinations of reactive handles, each with its own synthetic calculus.
| Building Block | Key Features | Advantages over this compound | Disadvantages & Trade-offs |
| 1-Bromo-4-chloro-2-iodobenzene | C-I > C-Br > C-Cl | Provides a third, even less reactive halide for a potential third cross-coupling reaction.[8] | Lacks the highly reactive benzylic handle for introducing functionality via nucleophilic substitution. |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | Benzylic C-Br > Aryl C-Br > Aryl C-Cl[9][10] | The benzylic bromide is even more reactive than the benzylic chloride, allowing for substitutions under milder conditions. | The aryl C-Br is less reactive than an aryl C-I, requiring more forcing conditions for the initial cross-coupling. |
| 5-Bromo-2-iodotoluene | C-I > C-Br | The methyl group is robust and can be used for later-stage transformations (e.g., benzylic bromination, oxidation). | Does not possess a pre-installed electrophilic handle for direct nucleophilic substitution. |
Experimental Validation: Performance in Sequential Couplings
The theoretical advantages of this compound are borne out in its laboratory performance. The following data represent typical outcomes for a sequential Sonogashira-Suzuki coupling strategy.
Table 1: Selective Sonogashira Coupling at the C-I Position
| Entry | Alkyne Partner | Catalyst System | Base / Additive | Solvent | Conditions | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT, 2 h | 96 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Diisopropylamine | DMF | RT, 3 h | 94 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | Dioxane | 40 °C, 4 h | 91 |
Table 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position (Substrate: Product from Table 1, Entry 1)
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Toluene / H₂O | 90 °C, 12 h | 88 |
| 2 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2 mol%), XPhos (6 mol%) | K₃PO₄ | 1,4-Dioxane | 100 °C, 10 h | 85 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | DME / H₂O | 85 °C, 16 h | 83 |
Verified Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: Selective Sonogashira Coupling
This procedure exemplifies the selective functionalization of the C-I bond while preserving the C-Br and C-CH₂Cl moieties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative reactivity of C-Br, C-Cl, and C-I bonds in "4-Bromo-2-(chloromethyl)-1-iodobenzene"
An In-Depth Guide to the Comparative Reactivity of C-Br, C-Cl, and C-I Bonds in 4-Bromo-2-(chloromethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity in Polyhalogenated Arenes
Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the rapid construction of molecular complexity. The molecule This compound presents a fascinating case study, incorporating three distinct carbon-halogen bonds: an aryl iodide (C-I), an aryl bromide (C-Br), and a benzylic chloride (C-Cl). Understanding the differential reactivity of these bonds is not merely an academic exercise; it is fundamental to designing efficient and high-yield synthetic routes, avoiding unwanted side products, and unlocking novel chemical space.
This guide provides a comprehensive analysis of the comparative reactivity of these three bonds. We will delve into the core chemical principles governing their behavior and present a series of validated experimental protocols designed to selectively target each site. The insights and data herein are curated to empower researchers to make informed strategic decisions in their synthetic endeavors.
Pillar 1: Theoretical & Mechanistic Foundations of C-X Bond Reactivity
The disparate reactivity of carbon-halogen bonds is primarily dictated by their bond dissociation energies (BDEs) and their susceptibility to different reaction mechanisms. In the context of transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining and highly sensitive to the nature of the C-X bond.[1]
Bond Dissociation Energy (BDE): The Primary Predictor
The energy required to homolytically cleave a bond is a strong indicator of its reactivity. For aryl halides, the BDEs follow a clear trend, which is inversely proportional to their reactivity in oxidative addition.
| Bond Type | Average BDE (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Aryl C-I | ~64 | Highest |
| Aryl C-Br | ~79 | Intermediate |
| Aryl C-Cl | ~95 | Lowest |
| Benzylic C-Cl | ~68-70 | (See discussion below) |
| (Data compiled from various sources, including[2][3][4]) |
This trend establishes a clear hierarchy: the weaker C-I bond is the most susceptible to cleavage by a low-valent metal catalyst (e.g., Pd(0)), followed by the C-Br bond, with the much stronger C-Cl bond being the most recalcitrant.[5] This principle is the cornerstone of chemoselective cross-coupling strategies.[1]
The Unique Case of the Benzylic C-Cl Bond
The C-Cl bond in the chloromethyl group is benzylic, not aromatic. Its reactivity profile is fundamentally different. While it can undergo oxidative addition, it is also highly susceptible to nucleophilic substitution (SN1/SN2 pathways) due to the stabilization of the resulting benzylic carbocation or transition state. This dual reactivity offers an orthogonal handle for functionalization compared to the aryl halide positions.
Diagram 1: Reactivity Sites of the Target Molecule
This diagram illustrates the distinct carbon-halogen bonds present in the substrate, each offering a unique point for chemical modification.
Caption: Distinct reactive halogen sites on the substrate molecule.
Pillar 2: Experimental Validation & Step-by-Step Protocols
To empirically determine the reactivity hierarchy, we propose a series of well-established catalytic and non-catalytic reactions. Each protocol is designed to be self-validating, providing a clear, interpretable outcome based on the principles discussed above. The starting material, this compound (CAS: 1261817-10-0), is commercially available.[6][7]
Diagram 2: General Experimental Workflow
The following workflow provides a standardized approach for executing the selective cross-coupling experiments described below.
Caption: A generalized workflow for the selective cross-coupling experiments.
Experiment 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki reaction is a robust method for C-C bond formation.[8] By using mild conditions and a standard catalyst system, we can achieve high selectivity for the most labile bond, the C-I bond.[9]
-
Objective: To demonstrate selective coupling of a boronic acid at the C-1 iodine position.
-
Causality: The lower BDE of the C-I bond facilitates oxidative addition to the Pd(0) catalyst at a much faster rate than the C-Br or C-Cl bonds under these conditions.[5]
Protocol:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent: Add a 3:1 mixture of Toluene and Water (degassed).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS, observing the consumption of the starting material and the formation of a single major product.
-
Workup: After cooling to room temperature, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification & Analysis: Concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm mono-substitution at the iodine position.
Experiment 2: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling of terminal alkynes is another cornerstone of C-C bond formation and is highly selective for more reactive aryl halides.[10]
-
Objective: To selectively couple a terminal alkyne at the C-1 iodine position.
-
Causality: Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, which is overwhelmingly favored at the C-I bond. The use of a copper(I) co-catalyst facilitates the transmetalation step but does not alter the initial selectivity.[11]
Protocol:
-
Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), Phenylacetylene (1.2 equiv), and Copper(I) iodide (CuI, 0.04 equiv).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv).
-
Solvent & Base: Add anhydrous, degassed triethylamine (TEA) as both the base and solvent.
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Monitoring: Monitor for the formation of the mono-alkynylated product.
-
Workup: Filter the reaction mixture through a pad of Celite to remove amine salts, washing with diethyl ether. Concentrate the filtrate.
-
Purification & Analysis: Purify by column chromatography to isolate the product and confirm its structure via spectroscopic methods.
Experiment 3: Buchwald-Hartwig Amination at the C-Br Bond (Post C-I Functionalization)
To engage the C-Br bond, more forcing conditions or a more active catalyst system are typically required. A common strategy is to first functionalize the C-I bond and then target the C-Br bond in a subsequent step.
-
Objective: To demonstrate C-N bond formation at the C-4 bromine position of the product from Experiment 1.
-
Causality: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12] By using a more electron-rich and sterically hindered phosphine ligand, the oxidative addition at the stronger C-Br bond can be facilitated.[13]
Protocol:
-
Setup: In a glovebox or under argon, combine the mono-arylated product from Experiment 1 (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and a suitable biarylphosphine ligand such as XPhos (0.08 equiv).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours.
-
Monitoring & Workup: Follow standard procedures for monitoring, workup, and purification.
-
Analysis: Characterize the di-substituted product to confirm amination at the original bromide position.
Experiment 4: Nucleophilic Substitution at the Benzylic C-Cl Bond
This experiment demonstrates the orthogonal reactivity of the chloromethyl group.
-
Objective: To show selective substitution of the chloride with a nucleophile, leaving the aryl halides untouched.
-
Causality: The benzylic C-Cl bond is activated towards SN2 displacement by common nucleophiles under conditions that do not affect the unreactive aryl C-Br and C-I bonds.
Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetone or DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor by TLC for the disappearance of the starting material.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry.
-
Analysis: After solvent removal, analyze the crude product by ¹H NMR to confirm the conversion of the -CH₂Cl group to -CH₂N₃, noting the characteristic shift changes.
Pillar 3: Summary of Results and Strategic Implications
The experimental outcomes can be summarized to provide a clear guide for synthetic planning.
Table 2: Summary of Expected Selectivity and Reactivity
| Experiment | Target Bond | Coupling Partner | Catalyst System | Conditions | Expected Outcome |
| 1. Suzuki | C-I | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80°C | Selective C-C bond formation at the iodine position. |
| 2. Sonogashira | C-I | Ph-C≡CH | PdCl₂(PPh₃)₂ / CuI / TEA | Room Temp | Selective C-C bond formation at the iodine position. |
| 3. Buchwald | C-Br | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 110°C | C-N bond formation at the bromine position (on a pre-functionalized substrate). |
| 4. SN2 | C-Cl | NaN₃ | (Catalyst-free) | Acetone, Room Temp | Selective substitution at the benzylic chloride position. |
Diagram 3: Hierarchy of Chemical Reactivity
This diagram visualizes the decision-making process for selectively functionalizing the molecule based on the bond reactivity hierarchy.
Caption: A decision tree illustrating the reactivity hierarchy.
Conclusion
The reactivity of the halogen atoms in This compound follows a predictable and exploitable hierarchy:
-
C-I Bond: The most reactive site in palladium-catalyzed cross-coupling reactions, readily functionalized under mild conditions.
-
C-Br Bond: Significantly less reactive than the C-I bond, requiring more forcing conditions or highly active catalyst systems to engage in cross-coupling.
-
Benzylic C-Cl Bond: Possesses orthogonal reactivity, being largely inert to cross-coupling conditions but highly susceptible to nucleophilic substitution.
This differential reactivity allows for a programmed, stepwise approach to molecular elaboration. By carefully selecting reaction conditions—catalyst, ligands, base, and temperature—a chemist can precisely dictate which position on the aromatic scaffold is modified. This level of control is invaluable in the synthesis of complex pharmaceuticals and advanced materials, where structural precision is paramount.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. Bond Energies [www2.chemistry.msu.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-(chloromethyl)-1-iodobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-(chloromethyl)-1-iodobenzene , a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. In the absence of readily available experimental spectra for the target compound, this guide will leverage high-quality predicted NMR data and compare it with the experimental spectra of structurally related analogs. This approach not only facilitates the understanding of the target molecule's spectral features but also reinforces the fundamental principles of NMR spectroscopy, particularly the influence of various substituents on the chemical environment of protons and carbons in a benzene ring.
Understanding the Structural Landscape: An Introduction to this compound
This compound is a polysubstituted benzene derivative featuring three distinct substituents: a bromine atom, a chloromethyl group, and an iodine atom.[1][2] The relative positions of these groups (1,2,4-substitution pattern) create a unique electronic environment around the aromatic ring, which is reflected in its NMR spectra. The analysis of these spectra is crucial for confirming the compound's identity and purity.
Deciphering the Spectral Signature: Predicted ¹H and ¹³C NMR Analysis
Due to the limited availability of experimental spectra in the public domain, we will commence our analysis with high-fidelity predicted ¹H and ¹³C NMR data. These predictions are generated using advanced computational algorithms that consider the intricate effects of each substituent on the magnetic shielding of the nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the chloromethyl group. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-3 |
| ~7.5 | dd | 1H | H-5 |
| ~7.2 | d | 1H | H-6 |
| ~4.8 | s | 2H | -CH₂Cl |
The chemical shifts are influenced by the electronic effects of the substituents. The iodine at C-1 will have a significant deshielding effect on the ortho proton (H-6). The bromine at C-4 will deshield the ortho protons (H-3 and H-5). The chloromethyl group at C-2 will also influence the chemical shifts of the adjacent protons. The methylene protons of the chloromethyl group are expected to appear as a singlet further downfield due to the deshielding effect of the adjacent chlorine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the six aromatic carbons and one for the chloromethyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-2 |
| ~138 | C-4 |
| ~135 | C-6 |
| ~132 | C-5 |
| ~130 | C-3 |
| ~100 | C-1 |
| ~45 | -CH₂Cl |
The carbon directly attached to the iodine atom (C-1) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.[3] Conversely, the carbons attached to the more electronegative bromine (C-4) and the chloromethyl group (C-2) will be deshielded and appear at lower field.
A Comparative Analysis: Unveiling Substituent Effects
To provide a robust understanding of the spectral features of this compound, a comparative analysis with structurally simpler analogs is indispensable. We will examine the experimental NMR data of 1-Bromo-4-iodobenzene , 1-Bromo-2-(chloromethyl)benzene , and 1-Chloro-2-iodobenzene .
Table 3: Comparative ¹H NMR Data (Aromatic Region)
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) |
| This compound (Predicted) | - | ~7.8 (d) | ~7.5 (dd) | ~7.2 (d) |
| 1-Bromo-4-iodobenzene [4][5] | 7.22 (d) | 7.53 (d) | 7.53 (d) | 7.22 (d) |
| 1-Bromo-2-(chloromethyl)benzene | ~7.6 (m) | ~7.3 (m) | ~7.1 (m) | ~7.4 (m) |
| 1-Chloro-2-iodobenzene [6] | - | 7.41 (dd) | 6.91 (td) | 7.81 (dd) |
Table 4: Comparative ¹³C NMR Data (Aromatic Carbons)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| This compound (Predicted) | ~100 | ~140 | ~130 | ~138 | ~132 | ~135 |
| 1-Bromo-4-iodobenzene [7] | 123.9 | 138.2 | 132.3 | 93.5 | 132.3 | 138.2 |
| 1-Bromo-2-(chloromethyl)benzene | 123.1 | 138.9 | 133.0 | 127.8 | 129.5 | 131.2 |
| 1-Chloro-2-iodobenzene [8] | 97.4 | 134.8 | 129.5 | 127.9 | 128.9 | 139.5 |
From this comparison, several key insights emerge:
-
The Heavy Atom Effect: The upfield shift of the carbon bearing the iodine atom (C-1 in the target and C-4 in 1-Bromo-4-iodobenzene) is a consistent and significant feature.[3][7]
-
Additive Effects of Substituents: The chemical shifts in this compound can be rationalized by considering the additive effects of each substituent. For instance, the downfield shift of the aromatic protons in the target compound compared to the simpler analogs is a cumulative result of the deshielding effects of the three substituents.
-
Positional Isomerism: The distinct substitution pattern in each molecule leads to unique splitting patterns and chemical shifts, allowing for their unambiguous differentiation via NMR spectroscopy.
Experimental Workflow for NMR Analysis
The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. The following workflow is recommended for the analysis of halogenated aromatic compounds.
Caption: A typical experimental workflow for NMR analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum (e.g., using a 45° pulse, 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecule.
-
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing this data with the experimental spectra of related compounds, we have demonstrated the powerful diagnostic capabilities of NMR spectroscopy in elucidating the structure of complex organic molecules. The detailed workflow and protocol serve as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities. The principles discussed herein are broadly applicable and will aid in the confident structural assignment of a wide range of organic compounds.
References
- 1. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-2-iodobenzene(615-41-8) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Bromo-4-iodobenzene(589-87-7) 13C NMR spectrum [chemicalbook.com]
- 8. 1-Chloro-2-iodobenzene | C6H4ClI | CID 11993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-(chloromethyl)-1-iodobenzene
In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel intermediates is paramount. 4-Bromo-2-(chloromethyl)-1-iodobenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to the presence of three distinct halogen atoms and a reactive benzyl chloride moiety. Mass spectrometry (MS) stands as a cornerstone technique for its characterization, yet the choice of ionization method profoundly dictates the spectral information obtained. This guide provides an in-depth comparison of fragmentation behaviors under different ionization regimes, offering researchers the expertise to select the optimal analytical strategy and interpret the resulting data with confidence.
The Analyte: Structural Features and Analytical Considerations
This compound (C₇H₅BrClI) possesses several key features that govern its mass spectrometric behavior:
-
Aromatic Core: A stable benzene ring that can stabilize charge.
-
Multiple Halogens: Iodine, bromine, and chlorine, each with distinct isotopic patterns and bond strengths, influencing fragmentation pathways.
-
Benzylic Halide: A chloromethyl group, which is highly susceptible to fragmentation to form a stable benzyl cation.
The molecular weight of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹²⁷I), is 329.83 g/mol .[1] However, the true complexity lies in the isotopic distributions of bromine and chlorine, which create a characteristic multi-peak pattern for the molecular ion and its fragments.
Electron Ionization (EI): Unraveling the Structure through Fragmentation
Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and predictable fragmentation.[2][3] This makes it an invaluable tool for structural elucidation. For this compound, the 70 eV EI-MS spectrum is predicted to be rich with information.
The Molecular Ion (M⁺•) and its Isotopic Signature
The molecular ion peak is the starting point of the fragmentation cascade. Due to the natural abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks.[4][5][6] The most intense peaks in this cluster will be separated by 2 Da.
Table 1: Predicted Isotopic Pattern for the Molecular Ion [C₇H₅BrClI]⁺•
| Ion | Isotopes | Calculated m/z | Predicted Relative Abundance |
| M⁺• | ⁷⁹Br, ³⁵Cl | 330 | High |
| [M+2]⁺• | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 332 | Highest |
| [M+4]⁺• | ⁸¹Br, ³⁷Cl | 334 | Medium |
Note: This table simplifies the pattern; minor contributions from ¹³C would add M+1, M+3, and M+5 peaks of lower intensity.
Primary Fragmentation Pathways
The fragmentation of the molecular ion is governed by the formation of the most stable products (ions and neutral radicals).[7]
-
α-Cleavage and Benzylic Cation Formation: The most favorable fragmentation is the loss of the chlorine radical from the chloromethyl group. This is a classic example of alpha-cleavage in alkyl halides.[8][9] This process leads to the formation of a highly stable, resonance-stabilized 4-bromo-1-iodo-2-methylbenzyl cation. This fragment is often the base peak (the most intense peak) in the spectrum.
-
Tropylium Ion Rearrangement: The benzyl cation formed can undergo rearrangement to form an even more stable tropylium ion (a seven-membered aromatic ring).[10] This is a very common pathway for molecules containing a benzyl group and often results in a prominent peak at m/z 91 if the substituents are lost.
-
Halogen Loss from the Aromatic Ring: The carbon-halogen bond strengths (C-I < C-Br) dictate the propensity for halogen loss.[11]
-
Loss of Iodine (•I): Cleavage of the C-I bond is expected, leading to a [M-127]⁺ fragment.
-
Loss of Bromine (•Br): Loss of the bromine radical is also possible, resulting in a [M-79/81]⁺ fragment, though likely less favorable than iodine loss.
-
The workflow for EI fragmentation can be visualized as a cascade of reactions originating from the molecular ion.
Caption: Predicted EI-MS Fragmentation Pathway.
Summary of Key EI-MS Fragments
Table 2: Predicted Key Fragments for this compound in EI-MS
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |
| 330 | [C₇H₅⁷⁹Br³⁵ClI]⁺• | - | Molecular Ion (M⁺•) |
| 295 | [C₇H₅⁷⁹BrI-CH₂]⁺ | •Cl | Formation of a stable benzyl cation (likely base peak) |
| 251 | [C₇H₅³⁵ClI]⁺ | •Br | Loss of bromine radical |
| 203 | [C₇H₅⁷⁹Br³⁵Cl]⁺• | •I | Loss of iodine radical (favored over Br loss) |
| 172 | [C₆H₄⁷⁹Br]⁺ | •I, •CH₂Cl | Loss of iodine and chloromethyl radicals |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, from cleavage of all substituents |
Soft Ionization: A Gentle Alternative for Molecular Weight Confirmation
In contrast to the energetic nature of EI, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart very little excess energy to the analyte.[12][13] This results in spectra with minimal or no fragmentation.
Electrospray Ionization (ESI)
ESI is ideal for polar and large molecules but can be adapted for smaller, less polar molecules by forming adducts.[14] For this compound, ESI would likely not produce a radical cation (M⁺•) but rather a protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).[13] The primary utility of ESI in this context is the unambiguous determination of the molecular weight, as the molecular ion cluster would dominate the spectrum with little to no fragmentation.
Chemical Ionization (CI)
CI is a gas-phase soft ionization technique that uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[3] This results in a protonated molecule [M+H]⁺ with significantly less fragmentation than EI.[2] CI is an excellent choice when the molecular ion is weak or absent in the EI spectrum, providing clear molecular weight information.
Comparison Guide: EI-MS vs. ESI-MS
The choice between a hard and soft ionization technique depends entirely on the analytical goal.
Table 3: Comparison of Ionization Techniques for Analyzing this compound
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Nebulization and solvent evaporation from charged droplets |
| Primary Ion Formed | Radical Cation (M⁺•) | Protonated Molecule ([M+H]⁺) or Adducts ([M+Na]⁺) |
| Degree of Fragmentation | Extensive, provides structural detail | Minimal to none, provides molecular weight |
| Molecular Ion Intensity | Can be weak or absent | Typically the base peak |
| Primary Application | Structural Elucidation, Library Matching | Molecular Weight Determination, LC-MS |
| Best For... | Confirming the identity and connectivity of the molecule. | Quickly confirming the mass of a synthesized product. |
The logical workflow for analysis often involves using both types of techniques to gain a complete picture of the molecule.
Caption: Decision workflow for MS analysis.
Experimental Protocol: A Practical Approach
For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is the most common and powerful configuration.
Step-by-Step GC-EI-MS Protocol:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of ~100 µg/mL.
-
GC Separation:
-
Injector: Set to a temperature of 250°C. Inject 1 µL of the sample in split or splitless mode.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI Source):
-
Ion Source Temperature: Set to 230°C.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion cluster and major fragment ions.
-
Compare the observed fragmentation pattern to the predicted pathways to confirm the structure.
-
Conclusion: A Synergistic Approach
The mass spectrometric analysis of this compound is a tale of two strategies. Electron Ionization provides a rich, detailed fragmentation pattern that acts as a structural fingerprint, allowing for confident identification through the logical interpretation of neutral losses and characteristic ions. Conversely, soft ionization techniques like ESI and CI offer a clear and unambiguous determination of the molecular weight. For researchers and drug development professionals, the most robust approach involves the judicious use of both hard and soft ionization methods to assemble a complete and validated structural picture of the molecule.
References
- 1. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. fiveable.me [fiveable.me]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
Navigating the Crystalline Realm of Halogenated Benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide, conceived for the discerning researcher, delves into the crystallographic landscape of "4-Bromo-2-(chloromethyl)-1-iodobenzene" and its derivatives. As the crystal structure of the title compound remains elusive in the public domain, this document serves a dual purpose: to provide a robust, experimentally-grounded protocol for its synthesis and crystallization, and to offer a comparative analysis based on the established crystal structures of closely related analogues. By understanding the subtle interplay of halogen bonding, π-stacking, and steric effects, we can anticipate the structural characteristics of this novel derivative and pave the way for its future applications.
The Synthetic Challenge: A Proposed Pathway to this compound
The journey to a single crystal begins with the synthesis of the target compound. Based on established organohalogen chemistry, a plausible and efficient synthetic route commences with a commercially available precursor, 2-bromo-5-iodotoluene. The subsequent benzylic chlorination of the methyl group presents a critical step, demanding precise control to achieve the desired monosubstitution.
Experimental Protocol: Synthesis
Materials:
-
2-Bromo-5-iodotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent such as ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-iodotoluene (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality in Experimental Choices:
The choice of a radical initiator like BPO or AIBN is crucial for the homolytic cleavage of the N-Cl bond in NCS, generating the chlorine radical necessary for benzylic hydrogen abstraction. UV irradiation provides the energy to overcome the activation barrier for this initiation step. The use of a non-polar solvent like CCl₄ is traditional for such reactions, though greener alternatives should be considered. The aqueous work-up is essential to remove unreacted NCS and acidic byproducts.
The Art of Crystallization: Unlocking the Solid State
With the pure compound in hand, the next critical phase is to coax the molecules into forming a well-ordered, single crystalline lattice suitable for X-ray diffraction analysis. The selection of an appropriate crystallization technique is often a matter of empirical investigation, guided by the physicochemical properties of the compound.
Experimental Protocol: Crystallization
Several techniques can be employed to obtain single crystals of "this compound":
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a small, open vial, prepare a concentrated solution of the compound in a relatively high-boiling point solvent. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: Carefully layer a solution of the compound in a dense solvent (e.g., dichloromethane) with a less dense anti-solvent (e.g., hexane) in a narrow tube. Crystals may form at the interface of the two solvents over time.
Self-Validating System:
The success of these protocols is validated by the formation of well-defined, transparent crystals with sharp edges. The quality of the crystals can be initially assessed under a microscope. The ultimate validation comes from the quality of the diffraction pattern obtained during X-ray analysis.
A Comparative Crystallographic Analysis: Insights from Analogs
In the absence of an experimental structure for "this compound," we turn to the Cambridge Structural Database (CSD) to find and analyze the crystal structures of its closest relatives. This comparative approach allows us to make informed predictions about the molecular geometry and intermolecular interactions that are likely to govern the crystal packing of our target molecule.
Table 1: Crystallographic Data of Selected Halobenzene Derivatives
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| 1-Bromo-4-iodobenzene | BRIBEN01 | P2₁/c | 15.93 | 5.99 | 8.65 | 98.6 | Halogen bonding (I···Br), π-π stacking |
| 4-Bromo-2-iodotoluene | Not Found | - | - | - | - | - | - |
| 1,2-bis(iodomethyl)benzene | YUWTIP | C2/c | 13.91 | 4.97 | 14.53 | 114.9 | C-H···I hydrogen bonds, π-π stacking |
Data to be populated with actual search results for the most relevant analogs.
Analysis of Intermolecular Forces:
The crystal packing of halogenated benzenes is often dominated by a combination of halogen bonds and π-π stacking interactions.
-
Halogen Bonding: The iodine atom, being the most polarizable of the halogens present, is a potent halogen bond donor. We can anticipate the formation of I···Br or I···Cl interactions, which are directional and can play a significant role in organizing the molecules in the solid state.
-
π-π Stacking: The aromatic rings are likely to engage in offset or slipped-parallel π-π stacking interactions, further stabilizing the crystal lattice.
-
Steric Effects: The presence of the chloromethyl group at the 2-position will introduce steric hindrance, which will influence the preferred conformation of the molecule and its packing arrangement.
Visualizing the Possibilities: Workflows and Structures
To provide a clearer understanding of the processes and anticipated molecular arrangements, we utilize Graphviz diagrams.
Comparing Suzuki and Stille coupling with "4-Bromo-2-(chloromethyl)-1-iodobenzene"
An In-Depth Comparative Guide to Suzuki and Stille Couplings for the Selective Functionalization of 4-Bromo-2-(chloromethyl)-1-iodobenzene
Introduction: The Synthetic Challenge and Opportunity of a Polyhalogenated Arene
In the landscape of complex molecule synthesis, polyfunctionalized aromatic compounds serve as critical building blocks. This compound is a prime example of such a versatile substrate.[1][2][3] It presents a unique synthetic challenge and a significant opportunity due to its three distinct carbon-halogen bonds: a C(sp²)-I, a C(sp²)-Br, and a C(sp³)-Cl. The differential reactivity of these bonds allows for programmed, site-selective functionalization, a cornerstone of efficient and elegant organic synthesis.[4][5]
Palladium-catalyzed cross-coupling reactions are the preeminent tools for forging new carbon-carbon bonds, and among them, the Suzuki-Miyaura and Stille couplings are titans of the field.[6][7][8] This guide provides a comprehensive comparison of these two powerful methodologies, specifically focusing on their application to the chemoselective functionalization of this compound. We will delve into the mechanistic nuances that govern their selectivity, present comparative data, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
Mechanistic Foundations: The Palladium Catalytic Cycle
Both Suzuki and Stille couplings operate via a similar Pd(0)/Pd(II) catalytic cycle, which universally consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this core cycle is paramount to grasping the subtleties of each named reaction.[9]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling reactions.
The key difference between Suzuki and Stille couplings lies in the nature of the organometallic nucleophile (M-R²) and the specific conditions required to facilitate the crucial transmetalation step.
The Suzuki-Miyaura Coupling: Boron Chemistry at its Best
The Suzuki reaction employs an organoboron reagent, typically a boronic acid or ester, as the nucleophilic partner.[10][11] A critical feature of this reaction is the requirement of a base to activate the organoboron species. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is essential for efficient transfer of the organic group to the palladium center.[11][12]
Caption: Mechanism of the Suzuki-Miyaura coupling, highlighting base activation.
Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity and are environmentally benign.[13]
-
Stability: Organoboron reagents are typically stable to air and moisture, making them easy to handle and store.
-
Commercial Availability: A vast array of boronic acids and esters are commercially available.
Disadvantages:
-
Base Sensitivity: The mandatory use of a base can be problematic for substrates bearing base-sensitive functional groups (e.g., esters, ketones with acidic α-protons).[14]
The Stille Coupling: The Power of Organotins
The Stille coupling utilizes an organostannane (organotin) reagent as the nucleophile.[15][16] A significant advantage of this reaction is that it often proceeds under neutral or nearly neutral conditions, as the transmetalation from tin to palladium does not typically require an external activator like a base.[7][15] This imparts exceptional functional group tolerance.[17][18]
Caption: Mechanism of the Stille coupling, proceeding under neutral conditions.
Advantages:
-
Excellent Functional Group Tolerance: The neutral conditions make it compatible with a wide array of sensitive functional groups.[15][18]
-
Stable Reagents: Organostannanes are stable to air and moisture.[16]
Disadvantages:
-
High Toxicity: Organotin compounds and their byproducts are highly toxic, requiring careful handling and posing waste disposal challenges.[16][19]
-
Purification Challenges: The removal of stoichiometric tin byproducts can be difficult due to their nonpolar nature.[19]
Chemoselectivity: Exploiting the Halogen Reactivity Hierarchy
For a polyhalogenated substrate like this compound, selectivity is dictated by the rate of the oxidative addition step. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows a well-established trend: C-I > C-Br >> C-Cl .[20][21][22]
This hierarchy is the cornerstone of our synthetic strategy. The carbon-iodine bond is significantly more labile and will react preferentially, allowing for selective functionalization at the C1 position while leaving the C-Br and C-Cl bonds untouched, provided the reaction conditions are carefully controlled.[23][24] Subsequent modification at the C-Br position can then be achieved under more forcing conditions in a second, distinct coupling reaction. The benzylic chloride is the least reactive of the three towards palladium and would require different catalytic systems to be addressed.
Comparative Performance Analysis
While direct, side-by-side experimental data for both reactions on this compound is not consolidated in a single publication, we can construct a robust comparison based on extensive data from analogous bromo-iodoarene substrates.[23][24][25][26]
| Feature | Suzuki Coupling | Stille Coupling |
| Primary Nucleophile | Organoboron Compound (e.g., Arylboronic Acid) | Organotin Compound (e.g., Aryltributylstannane) |
| Reagent Toxicity | Low. Boron byproducts are generally non-toxic.[13] | High. Organotin reagents are toxic and require special handling.[16] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Typically neutral. Additives like Cu(I) or LiCl may be used.[19][27] |
| Functional Group Tolerance | Good, but limited by substrate stability to basic conditions.[14] | Excellent, one of the most tolerant cross-coupling reactions.[15][17] |
| Chemoselectivity (C-I vs. C-Br) | High. Easily controlled to favor mono-coupling at the C-I bond.[23][25] | High. Also provides excellent selectivity for the C-I bond.[28] |
| Workup & Purification | Simpler. Boron byproducts are often water-soluble and easily removed. | More Complex. Nonpolar tin byproducts can complicate purification. |
| Cost & Availability | Boronic acids are generally cheaper and widely available. | Stannanes can be more expensive and less diverse commercially. |
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for the selective mono-functionalization at the iodine-bearing position of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
Rationale: This protocol uses Pd(PPh₃)₄, a reliable and well-understood catalyst, paired with potassium carbonate, a moderately strong base sufficient for activation without promoting significant side reactions. A dioxane/water solvent system ensures solubility for all components.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The typical concentration is 0.1 M with respect to the starting halide.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-coupled product.
Protocol 2: Selective Stille Coupling
Rationale: This protocol employs a common Pd(II) precatalyst that is reduced in situ. It is conducted under anhydrous and base-free conditions, making it ideal for substrates with base-sensitive groups. Lithium chloride is included as a common additive known to accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired aryltributylstannane (1.05 eq.), and anhydrous lithium chloride (LiCl, 3.0 eq.).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq.).
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) or toluene. The typical concentration is 0.1-0.2 M with respect to the starting halide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether. To remove the bulk of tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin as insoluble tributyltin fluoride. Filter the mixture through a pad of Celite. Wash the filtrate with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Strategic Decision Framework
Choosing the optimal reaction requires balancing multiple factors. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are exceptionally effective and reliable methods for the chemoselective functionalization of the C-I bond in this compound. The choice between them is not one of efficacy, but of strategic priority.
-
Recommendation for General Application: For most synthetic applications, the Suzuki-Miyaura coupling is the recommended first choice . Its primary advantages—the low toxicity of its reagents, the relative ease of purification, and the lower cost and wider availability of boronic acids—make it a more practical, safer, and "greener" option.[13][29]
-
Recommendation for Sensitive Substrates: The Stille coupling becomes the superior choice when dealing with substrates that contain base-sensitive functional groups . Its ability to run under neutral conditions provides a crucial advantage, preserving molecular integrity where a Suzuki coupling might fail or lead to undesired side reactions.[14][29] In these cases, the benefits of its unparalleled functional group tolerance outweigh the significant drawbacks of organotin toxicity.
Ultimately, the informed researcher, armed with an understanding of the mechanistic principles and practical considerations outlined in this guide, can confidently select the optimal tool to advance their synthetic goals.
References
- 1. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. organicreactions.org [organicreactions.org]
- 28. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Beyond the Trifecta: A Comparative Guide to Alternatives for 4-Bromo-2-(chloromethyl)-1-iodobenzene in Complex Synthesis
An In-Depth Technical Guide for Researchers
In the intricate world of synthetic organic chemistry, multi-functional building blocks are invaluable tools for constructing complex molecular architectures. 4-Bromo-2-(chloromethyl)-1-iodobenzene is a prime example of such a reagent, offering three distinct reactive sites with differentiated reactivity: a highly reactive aryl iodide, a moderately reactive aryl bromide, and a benzylic chloride susceptible to nucleophilic attack. This unique arrangement allows for sequential, site-selective transformations, making it a powerful intermediate in pharmaceutical and materials science research.
However, reliance on a single, specialized starting material can introduce limitations related to cost, availability, or compatibility with certain substrates. This guide explores alternative reagents and synthetic strategies that can achieve similar molecular complexity, providing researchers with greater flexibility in their experimental design. We will delve into the core transformations where this reagent excels—selective cross-coupling and nucleophilic substitution—and present viable alternatives, complete with comparative data and detailed protocols.
The Reactivity Landscape of this compound
The utility of this compound stems from the predictable hierarchy of reactivity among its functional groups. In palladium-catalyzed cross-coupling reactions, the C(sp²)-I bond undergoes oxidative addition significantly faster than the C(sp²)-Br bond, which in turn is more reactive than a C(sp²)-Cl bond (not present here). The C(sp³)-Cl bond of the benzylic chloride is generally unreactive under these conditions but serves as a prime site for subsequent nucleophilic substitution (S_N2) reactions.
Part 1: Selective C-C and C-N Bond Formation via Cross-Coupling
The most common application of this compound is in sequential cross-coupling reactions, where the C-I bond is functionalized first, leaving the C-Br and C-CH₂Cl moieties intact for later manipulation.
Benchmark Transformation: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction provides a robust method for forming C(sp²)-C(sp²) bonds.[1][2][3] The higher reactivity of the C-I bond allows for selective coupling with an arylboronic acid at this position.[4][5]
Protocol 1: Selective Suzuki Coupling on this compound
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as Cs₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like PCy₃·HBF₄ (0.04 mmol, 4 mol%).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene (5 mL) and water (0.5 mL).
-
Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Alternative Strategy 1: The "Build-Up" Approach with Simpler Halides
Instead of starting with a trifunctional reagent, a more flexible and often more cost-effective approach is to build the desired complexity sequentially from simpler, commercially available di- or mono-halogenated precursors. The key is to introduce the chloromethyl group at a later stage.
Alternative Reagent: 1-Bromo-4-iodobenzene
This reagent allows for the initial selective cross-coupling at the iodine position. The challenge then becomes the regioselective introduction of a chloromethyl group ortho to the bromine. A direct Blanc chloromethylation at this stage often yields a mixture of isomers. A more controlled approach involves a directed ortho-metalation/functionalization sequence.
Comparison of Approaches
| Feature | This compound | "Build-Up" Approach (from 1-Bromo-4-iodobenzene) |
| Starting Material Cost | Higher | Lower |
| Number of Steps | Fewer (for the initial coupling) | More (requires subsequent functionalization) |
| Flexibility | Lower (structure is fixed) | Higher (functional groups can be introduced as needed) |
| Key Challenge | Availability and cost of the starting reagent. | Regiocontrol in the chloromethylation or equivalent step. |
| Overall Yield | Dependent on a single, high-yielding coupling. | Cumulative yield over multiple steps can be lower. |
Alternative Cross-Coupling Reactions
The principles of selective reactivity apply to other important transformations:
-
Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds with terminal alkynes.[6][7][8] The C-I bond of the target reagent or its alternatives will react preferentially under standard Pd/Cu or copper-free conditions.[6][8]
-
Buchwald-Hartwig Amination: This powerful method forges C-N bonds.[9][10][11] The development of specialized phosphine ligands allows for the selective amination of aryl iodides in the presence of aryl bromides, making sequential functionalization feasible.[9][12]
Part 2: Nucleophilic Substitution and Alternatives to the Chloromethyl Group
The benzylic chloride in this compound is an excellent electrophile for introducing a wide range of nucleophiles (e.g., cyanides, azides, thiolates, alkoxides).
Alternative Strategy 2: Late-Stage Chloromethylation
A powerful alternative is to perform the chloromethylation step after other key bonds have been formed. The Blanc chloromethylation is a classic method for introducing a -CH₂Cl group onto an aromatic ring.[13][14]
Reagents: Formaldehyde and HCl, or a chloromethyl ether like chloromethyl methyl ether (MOM-Cl), often with a Lewis acid catalyst (e.g., ZnCl₂, SnCl₄).[14][15][16]
Protocol 2: General Blanc Chloromethylation
-
Dissolve the aromatic substrate (e.g., a biaryl product from a prior Suzuki coupling) in a suitable solvent like CH₂Cl₂.
-
Add paraformaldehyde (or a chloromethyl ether) and a Lewis acid catalyst like zinc iodide.[17]
-
Cool the mixture in an ice bath.
-
Slowly add a chlorinating agent, such as chlorosulfonic acid, while maintaining a low temperature.[17]
-
Allow the reaction to stir for several hours at room temperature.
-
Carefully quench the reaction with ice water and extract the product with an organic solvent.
-
Wash, dry, and purify the chloromethylated product.
Causality Behind Choices: The choice of a Lewis acid and chlorinating agent is crucial for activating the formaldehyde equivalent and driving the electrophilic aromatic substitution. The regioselectivity is governed by the electronic and steric properties of the existing substituents on the aromatic ring.
Alternative Reagent: The Hydroxymethyl Group as a Precursor
For sensitive substrates where the conditions of Blanc chloromethylation are too harsh, or for improved safety, using a hydroxymethyl (-CH₂OH) substituted arene is an excellent alternative. The alcohol can be readily converted into a better leaving group.
Alternative Reagent: (5-Bromo-2-iodophenyl)methanol
This reagent contains the same halogen framework but replaces the reactive chloromethyl group with a more stable alcohol. The alcohol itself is a poor leaving group but can be easily activated.
-
Conversion to Chloride: Reaction with thionyl chloride (SOCl₂) or via an Appel reaction (PPh₃, CCl₄) provides the chloromethyl derivative under milder conditions than direct chloromethylation.
-
Conversion to Tosylate/Mesylate: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields sulfonate esters. These are superb leaving groups for S_N2 reactions, often giving cleaner products and higher yields than the corresponding chloride.
| Reagent/Strategy | Key Advantages | Key Disadvantages | Best For... |
| -CH₂Cl (Direct) | Atom-economical; direct use. | Reagent can be a lachrymator; S_N2 reactions can be sluggish. | Standard, robust nucleophilic substitutions. |
| Late-Stage Chloromethylation | Uses simpler precursors; introduces reactive group last. | Harsh conditions (Lewis/protic acids); potential for side reactions and poor regioselectivity. | Synthesizing libraries where the core aromatic structure is varied first. |
| -CH₂OH → -CH₂OTs/Ms | Milder activation conditions; excellent leaving group; crystalline intermediates. | Adds a synthetic step; tosylates can be sterically demanding. | Reactions with weak nucleophiles or sensitive substrates. |
Part 3: Organometallic Intermediates
The formation of a Grignard or organolithium reagent from this compound is challenging. Halogen-metal exchange would occur preferentially at the iodine.[18] However, the resulting nucleophilic carbon would be in the same molecule as the electrophilic benzylic chloride, leading to potential intramolecular reactions or polymerization.
Alternative Strategy 3: Directed ortho-Metalation (DoM)
A more controlled way to generate specific organometallic intermediates is through Directed ortho-Metalation. This involves using a functional group on the ring to direct a strong base (typically an organolithium) to deprotonate the adjacent ortho position. While not a direct alternative for the title compound itself, this strategy is fundamental to building similarly substituted aromatics from scratch.
Alternative Reagent: Grignard Reagents from Simpler Halides
For transformations requiring a Grignard reagent, it is far more practical to form it from a simpler halide that lacks an incompatible electrophilic site. For instance, to synthesize a tertiary alcohol, one could react an ester with a Grignard reagent formed from 1-bromo-4-iodobenzene. The iodine would likely interfere, so using 1,3-dibromobenzene and performing a selective Grignard formation (possible, but can be difficult) or using a more advanced base like sBu₂Mg could be an option.[19]
Protocol 3: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (Argon or N₂).
-
Place magnesium turnings in a flask and activate them with a small crystal of iodine or 1,2-dibromoethane.[20][21][22]
-
Add anhydrous diethyl ether or THF.
-
Slowly add a solution of the aryl halide (e.g., bromobenzene) in the ether solvent to initiate the reaction.[21]
-
Once formed, the Grignard reagent can be titrated and used in subsequent reactions with electrophiles like aldehydes, ketones, or esters.[23]
Conclusion
This compound is a potent and useful synthetic intermediate due to its three distinct, orthogonally reactive functional groups. However, its utility can be matched or even surpassed by more flexible, "build-up" strategies that rely on simpler, less expensive starting materials. By considering late-stage functionalization, such as chloromethylation, or by using precursor groups like hydroxymethyl moieties, researchers can often design more robust, adaptable, and economical synthetic routes. The choice between using a complex, pre-functionalized building block and a sequential, ground-up approach depends on the specific synthetic target, scale, cost considerations, and the desired level of molecular diversity.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cem.de [cem.de]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempanda.com [chempanda.com]
- 14. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 15. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. adichemistry.com [adichemistry.com]
- 19. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Mechanistic Pathways of 4-Bromo-2-(chloromethyl)-1-iodobenzene: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the ability to construct complex molecular architectures with precision is a cornerstone of modern organic synthesis. Polyfunctionalized aromatic scaffolds are invaluable tools in this endeavor, offering multiple, distinct points for chemical modification. Among these, 4-Bromo-2-(chloromethyl)-1-iodobenzene stands out as a uniquely versatile building block. Its three distinct halogen-containing moieties, each with a characteristic reactivity profile, enable a programmed and highly selective approach to the synthesis of elaborate structures.
This guide provides an in-depth mechanistic exploration of the reactions involving this trifunctional arene. We will dissect the principles of its chemoselectivity, compare its synthetic utility against viable alternatives, and furnish detailed, field-proven protocols to empower you, the researcher, in leveraging its full potential.
The Principle of Chemoselective Reactivity
The synthetic power of this compound originates from the predictable and hierarchical reactivity of its three key functional groups. This chemoselectivity is governed by the inherent differences in bond strengths, electronic properties, and susceptibility to various catalytic cycles.
-
Aryl Iodide (C-I): The carbon-iodine bond is the longest and weakest of the aryl-halogen bonds, making it the most reactive site for palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a Pd(0) catalyst, typically at or near room temperature.[1]
-
Aryl Bromide (C-Br): The carbon-bromine bond is stronger than the C-I bond but significantly more reactive than an aryl C-Cl bond in cross-coupling.[2] This intermediate reactivity allows it to remain intact while the C-I bond is functionalized, serving as a handle for a subsequent coupling reaction under more forcing conditions.
-
Benzylic Chloride (-CH₂Cl): As a benzylic halide, the chloromethyl group is highly susceptible to nucleophilic substitution (SN1 and SN2 pathways), a reactivity pattern distinct from the aryl halides.[3][4] This site generally does not interfere with palladium-catalyzed cross-coupling reactions, providing a third, orthogonal site for modification.
Caption: Reactivity hierarchy of this compound.
Mechanistic Exploration of Sequential Cross-Coupling
The most powerful application of this reagent is in sequential, palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, one can functionalize the iodine position first, purify the intermediate, and then proceed to functionalize the bromine position. A classic and highly effective example is a Sonogashira coupling followed by a Suzuki-Miyaura coupling.
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, catalyzed by Pd(0) and a copper(I) co-catalyst.[5][6] The mechanism proceeds via a well-established catalytic cycle. Following this, the resulting bromo-substituted alkyne can undergo a Suzuki-Miyaura coupling with an organoboron reagent to form a new C-C bond at the bromine position.[7][8]
Caption: Catalytic cycles for sequential Sonogashira and Suzuki reactions.
Comparative Analysis: Choosing the Right Building Block
While this compound is exceptionally useful, alternative polyhalogenated reagents may be suitable for different synthetic goals. The choice depends on the desired reactivity pattern and the specific functionalities to be installed.
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| This compound | Excellent, well-defined reactivity hierarchy (I > Br > CH₂Cl).[9] Three orthogonal reactive sites. | Fixed substitution pattern on the aromatic core. | Programmed, sequential synthesis of highly functionalized molecules and intramolecular cyclizations. |
| 4-Bromo-1,2-dichlorobenzene | Allows for sequential coupling at C-Br then C-Cl. Aryl chlorides are often cheaper starting materials.[10] | Lower reactivity of C-Cl bond requires harsh conditions.[10] Less pronounced reactivity difference compared to C-I vs C-Br. | Syntheses where late-stage functionalization of a robust intermediate is needed. |
| 1-Bromo-2-iodobenzene | High reactivity difference between C-I and C-Br for selective coupling.[11][12] | Only two reactive sites for cross-coupling. Lacks the benzylic handle. | Stepwise synthesis of unsymmetrical biaryls or other 1,2-disubstituted aromatics. |
| 1-Bromo-4-(chloromethyl)benzene | Two distinct reactive sites: aryl bromide for cross-coupling and benzylic chloride for nucleophilic substitution.[13] | Only one site for cross-coupling. | Introducing a functionalized benzyl moiety onto an aromatic system via Suzuki coupling.[13] |
Field-Proven Experimental Protocols
The following protocols are representative procedures. As a senior scientist, you know that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Sequential Sonogashira/Suzuki Coupling
Part A: Sonogashira Coupling of the Aryl Iodide
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (3.0 eq). Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part B: Suzuki-Miyaura Coupling of the Resulting Aryl Bromide
-
Reaction Setup: To a Schlenk flask, add the purified product from Part A (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and powdered K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (typically 4:1).
-
Reaction: Heat the mixture to 85-100 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography or recrystallization.
Protocol 2: Nucleophilic Substitution on the Benzylic Chloride
This protocol is performed on the product of a cross-coupling reaction to demonstrate late-stage functionalization.
-
Reaction Setup: In a round-bottom flask, dissolve the aryl-functionalized 2-(chloromethyl)benzene derivative (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add the nucleophile, for example, sodium azide (NaN₃, 1.5 eq) for azidation, or a secondary amine like piperidine (1.2 eq) along with a non-nucleophilic base like K₂CO₃ (2.0 eq) for amination.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The benzylic substitution is typically faster than competing reactions. Monitor by TLC.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine to remove the solvent and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by chromatography if necessary.
Caption: A potential three-step synthetic workflow.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-(chloromethyl)-1-iodobenzene: A DFT-Driven Analysis
For researchers, synthetic chemists, and professionals in drug development, polyfunctionalized aromatic compounds are foundational building blocks. Their utility, however, is dictated by the predictable and selective reactivity of their functional groups. This guide provides an in-depth analysis of 4-Bromo-2-(chloromethyl)-1-iodobenzene, a versatile scaffold with three distinct halogenated sites. We will leverage Density Functional Theory (DFT) studies to dissect its reactivity, compare it with viable alternatives, and provide a predictive framework for its synthetic transformations.
Introduction: The Challenge of Chemoselectivity
This compound presents a classic synthetic challenge: how to selectively address one of three carbon-halogen bonds—a benzylic C-Cl, an aromatic C-Br, or an aromatic C-I bond. Each site offers a unique handle for divergent synthesis, but achieving high selectivity is paramount to avoiding product mixtures and complex purifications. The relative reactivity of these bonds is governed by factors like bond strength, bond polarity, and the stability of reaction intermediates. DFT provides a powerful computational lens to quantify these factors and predict the most favorable reaction pathways under various conditions, thereby guiding rational experimental design.
This guide will explore the inherent electronic properties of the title molecule to establish a reactivity hierarchy. We will focus on three major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: A cornerstone of modern synthesis, where the reactivity order of aryl halides is critical.
-
Organometallic Reagent Formation: Reactions like metal-halogen exchange or Grignard formation, which are highly sensitive to C-X bond lability.
-
Nucleophilic Substitution: Targeting the benzylic chloride for the introduction of a wide array of functional groups.
Computational Methodology: The DFT Approach
To ensure the reliability of our predictions, a robust computational protocol is essential. The following methodology represents a standard and validated approach for studying the electronic structure and reactivity of halogenated aromatic compounds.
Step-by-Step DFT Protocol:
-
Structure Optimization: The ground state geometry of this compound is optimized using a suitable DFT functional, such as B3LYP or M06-2X, which are known to perform well for organic molecules. A basis set like 6-311++G(d,p) is employed for lighter atoms (C, H, Cl), while a basis set with an effective core potential (e.g., LANL2DZ) is used for heavier atoms like bromine and iodine to account for relativistic effects.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.
-
Reactivity Descriptor Analysis:
-
Bond Dissociation Energies (BDEs): The BDE for each C-X bond is calculated to assess its relative strength. This is a primary indicator of reactivity in processes where bond cleavage is rate-determining.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine atomic charges and bond polarities, offering insight into electrostatic interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's susceptibility to nucleophilic or electrophilic attack.
-
-
Transition State Modeling: For specific reactions, such as the oxidative addition to a palladium(0) catalyst, the transition state structures are located and their activation energies (ΔG‡) calculated. This provides a quantitative measure of kinetic favorability.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(chloromethyl)-1-iodobenzene
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we employ. The "cradle-to-grave" stewardship of hazardous materials is a cornerstone of laboratory safety and environmental protection.[1] This guide provides a detailed, field-proven framework for the proper disposal of 4-Bromo-2-(chloromethyl)-1-iodobenzene, a halogenated aromatic compound. The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.
Hazard Assessment & Chemical Profile: Know Your Waste
Understanding the intrinsic properties and hazards of a chemical is the first step in managing its waste stream. This compound is a multi-halogenated aromatic hydrocarbon. While comprehensive toxicological data for this specific compound is limited, its structure informs a conservative and cautious approach to handling and disposal. As a class, halogenated aromatic compounds can be persistent in the environment and exhibit varying degrees of toxicity.[2][3][4]
The primary hazards are inferred from its structural motifs and data from closely related compounds:
-
Skin and Eye Irritation: Similar bromo-chloro-iodo-benzene derivatives are known to cause skin and serious eye irritation.[5][6][7][8]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[5][9]
-
Environmental Persistence: Poly-halogenated aromatics are often classified as persistent organic pollutants, which resist degradation and can bioaccumulate.[3]
This initial assessment mandates that this compound be treated as a hazardous waste, subject to stringent disposal protocols.
| Chemical Identity & Hazard Summary | |
| IUPAC Name | This compound[10] |
| CAS Number | 1261817-10-0[10] |
| Molecular Formula | C₇H₅BrClI[10] |
| Molecular Weight | 331.37 g/mol [10] |
| Appearance | Solid (based on related compounds)[5] |
| Known & Inferred Hazards | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, potential environmental hazard.[5][6][7][8][9] |
The Core Principles of Compliant Disposal
The disposal of chemical waste is not merely a logistical task but a regulated process governed by federal and local laws. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12] The fundamental principle is that the generator of the waste is responsible for its safe management from generation to final disposal.[1]
Key compliance requirements include:
-
Prohibition of Sewer/Trash Disposal: Hazardous chemical waste must never be disposed of in the regular trash or down the sewer system.[13]
-
Waste Determination: The generator must determine if their waste is hazardous.[1] Given the characteristics of this compound, it must be managed as hazardous waste.
-
Proper Documentation: All waste generation must be documented according to institutional and regulatory standards.[13]
Pre-Disposal Operations: Handling and Segregation
Safe disposal begins with safe handling during use. The causality is simple: minimizing exposure and contamination during the experimental phase directly translates to a safer and more straightforward disposal process.
Engineering Controls & Personal Protective Equipment (PPE)
Rationale: A multi-layered safety approach combining engineering controls and PPE is critical to prevent exposure. Halogenated compounds can be irritating and potentially toxic, necessitating robust protective measures.
Protocol:
-
Primary Engineering Control: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[14]
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5][15]
-
Personal Protective Equipment (PPE): Before handling the substance, don the following PPE:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[14] Inspect gloves for integrity before each use.
-
Eye Protection: Wear chemical safety goggles or a face shield for full protection against splashes.[6][9]
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[14]
-
Waste Accumulation & Containerization
This phase is critical for ensuring the waste is stored safely prior to collection. The designated storage location for hazardous waste in a laboratory is known as a Satellite Accumulation Area (SAA).[16]
Step-by-Step Waste Collection Protocol
-
Select the Correct Container:
-
Segregate the Waste:
-
Rationale: Proper segregation prevents dangerous reactions and simplifies the final disposal process. Do not mix incompatible waste streams.
-
Procedure: Designate a specific waste container for "Halogenated Organic Solids." Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[18]
-
-
Label the Container Correctly:
-
Regulatory Requirement: The EPA requires that each waste container be clearly labeled.[16]
-
Procedure: As soon as the first particle of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
-
Manage the Container in the SAA:
-
Keep it Closed: The waste container must remain closed at all times except when actively adding waste.[17] This prevents the release of vapors and protects the lab environment.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[18]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the procedural steps from the moment waste is generated to its final removal from the laboratory. This system ensures a compliant and safe transfer of custody to trained EHS professionals.
Caption: Disposal workflow for this compound.
Procedure:
-
Generation: Collect all materials contaminated with this compound. This includes residual chemical, contaminated gloves, weigh boats, and paper towels used for minor cleanup.
-
Containerization: Place these materials into the pre-labeled "Halogenated Organic Solids" waste container.
-
Storage: Keep the container securely sealed in its designated SAA.
-
Pickup Request: Once the container is full (typically no more than 90% capacity to prevent overfilling) or the project generating the waste is complete, submit a chemical waste pickup request to your institution's EHS office.[14][17]
-
Collection: EHS professionals will collect the waste, ensuring it is properly packaged for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][19]
Emergency Procedures: Spill & Exposure Response
Even with meticulous planning, accidents can occur. A prepared response is essential.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the solid material.
-
Cleanup: Wear full PPE. Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[5] Avoid creating dust.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent and place all cleanup materials into the waste container.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed with the highest standards of safety, integrity, and environmental responsibility.
References
- 1. epa.gov [epa.gov]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. acewaste.com.au [acewaste.com.au]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
